Gsk-lsd1

Catalog No.
S005651
CAS No.
M.F
C14H20N2
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gsk-lsd1

Product Name

Gsk-lsd1

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1

InChI Key

BASFYRLYJAZPPL-UONOGXRCSA-N

SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3

Synonyms

GSK-LSD1; GSK-LSD1 (trans-racemic); rel- N-[(1R,2S)-2-Phenylcyclopropyl]-4-Piperidinamine ;

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3

Isomeric SMILES

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3

GSK-LSD1 is a potent and selective inhibitor of lysine specific demethylase 1 (LSD1). GSK-LSD1 potently inhibits proliferation of varies cancer cell lines by changing gene expression patterns. GSK-LSD1 inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B). GSK-LSD1 induces gene expression changes in cancer cell lines (average EC50 < 5 nM) and inhibits cancer cell line growth (average EC50 < 5 nM). Lysine specific demethylase 1 (LSD1) is a histone demethylase found in various transcriptional co-repressor complexes. LSD1 is involved in ES cell differentiation, hematopoiesis, and has been described as having a role in Acute Myeloid Leukemia (AML). 

GSK-LSD1 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

GSK-LSD1 primarily functions as a mechanism-based inactivator. It contains a cyclopropylamine core that forms a stable, covalent carbon-carbon bond with the flavin adenine dinucleotide (FAD) cofactor within the LSD1 active site [1]. This initial adduct can exist in an open aldehyde form or as a 5-membered cyclic hemi-aminal, leading to two key consequences:

  • Inhibition of Demethylase Activity: The formation of the bulky, stable this compound-FAD adduct physically blocks the enzyme's active site, preventing it from demethylating its primary substrates, histone H3 lysine 4 (H3K4me1/2) [2] [3]. This results in a accumulation of H3K4 methylation, a mark associated with active transcription [2] [4].
  • Disruption of the LSD1-GFI1B Interaction: The SNAG domain of the transcription factor GFI1B mimics the histone H3 N-terminus to bind the LSD1 active site, recruiting the LSD1-CoREST complex to silence target genes [1]. The this compound-FAD adduct is large enough to sterically hinder this binding, displacing GFI1B and de-repressing its target genes. This disruption is a primary driver of the anti-proliferative effects in cancers like Acute Myeloid Leukemia (AML) [1].

The following diagram illustrates this core mechanism and its functional consequences:

G cluster_normal Normal State cluster_inhibited After this compound Inhibition LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B SNAG Domain Binding Genes Genes LSD1->Genes Gene Silencing GSK_LSD1 GSK_LSD1 LSD1_inhib LSD1 with This compound-FAD Adduct GSK_LSD1->LSD1_inhib Covalent Bond to FAD Genes_activated Gene Activation (e.g., Differentiation) LSD1_inhib->Genes_activated GFI1B_displaced GFI1B Displaced LSD1_inhib->GFI1B_displaced Interaction Disrupted

This compound covalently binds LSD1, inhibiting demethylase activity and disrupting GFI1B interaction to activate genes.

Quantitative Biological & Experimental Data

The table below summarizes key quantitative findings from experimental models.

Biological System/Assay Observed Effect of this compound Experimental Model Citation
Epidermal Progenitors 863 genes upregulated; 350 downregulated after 48h. Key differentiation TFs (e.g., OVOL2, GRHL1, KLF4) highly induced. Mouse epidermal progenitor cells in vitro [2]
Inflammatory Response Increased H3K4me2 and H3K9me2 levels; inhibited NF-κB signaling; reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). LPS-induced mastitis mouse model [4]
AML Combination Therapy Synergistically induced differentiation with GSK3 inhibitor (LY2090314); reduced tumor burden & extended survival in vivo. Patient-derived xenograft (PDX) mouse model of AML [5]

Key Experimental Protocols

To evaluate this compound's effects, researchers use a range of techniques:

  • Transcriptomic Analysis (RNA-seq): Treated cells are subjected to RNA sequencing. Differentially expressed genes are identified via bioinformatic analysis (e.g., comparing to DMSO control), followed by Gene Ontology (GO) enrichment to pinpoint affected biological processes like differentiation [2].
  • Assessment of Histone Methylation: Western blotting or immunofluorescence with specific antibodies against H3K4me1/2 and H3K9me2 are used. An increase in these marks indicates successful inhibition of LSD1's catalytic activity [2] [4].
  • Protein-Protein Interaction Disruption: Fluorescence Polarization (FP) assays are employed. A fluorescently labelled SNAG peptide is incubated with LSD1-CoREST. An increase in FP signal upon this compound treatment indicates the peptide can bind, confirming the native TF interaction has been disrupted [1].
  • Phenotypic Differentiation Assays: Flow cytometry is used to track differentiation markers. For example, in AML models, cells are analyzed for surface expression of CD11b and Gr-1 after treatment [5].

The pathway below summarizes the experimental workflow for characterizing this compound:

G CellTreat Cell Treatment with this compound RNAseq RNA-seq & Bioinformatic Analysis CellTreat->RNAseq Transcriptomics HistoneAssay Western Blot for H3K4me1/2 & H3K9me2 CellTreat->HistoneAssay Epigenetics PPIAssay Fluorescence Polarization (SNAG Peptide Binding) CellTreat->PPIAssay Protein Interaction Phenotype Flow Cytometry (e.g., CD11b, Gr-1) CellTreat->Phenotype Cellular Phenotype

Workflow for characterizing this compound effects across transcriptomic, epigenetic, and phenotypic levels.

Comparative Inhibitor Context

This compound represents a first-generation "dual" inhibitor. Newer, precision inhibitors like TAK-418 have been developed that form a different adduct (N-formyl-FAD) via a Grob fragmentation. This compact adduct inhibits demethylase activity but is small enough to spare the GFI1B interaction, thereby avoiding the hematological toxicities associated with this compound [1].

References

Core Chemical and Biochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for GSK-LSD1.

Property Description
IUPAC Name N-[(1R,2S)-2-phenylcyclopropyl]-4-piperidinamine [1]
Molecular Formula C₁₄H₂₀N₂ (freebase) [1] [2]
Molecular Weight 216.32 g/mol (freebase); 289.24 g/mol (dihydrochloride salt) [1] [3]
Target Lysine Specific Demethylase 1 (LSD1/KDM1A) [1]
IC₅₀ (LSD1) 16 nM [1] [3]
Mechanism Irreversible, mechanism-based inactivation [1]
Selectivity >1,000-fold selective over related FAD enzymes (LSD2, MAO-A, MAO-B) [1] [3]

Detailed Experimental Protocols from Research

Here are the methodologies for key experiments using this compound, as cited in the search results.

In Vitro Cell Proliferation and Viability Assays

This is a standard method to determine the anti-proliferative effects of this compound on cancer cell lines [4].

  • Cell Culture: Maintain relevant cell lines (e.g., AML lines like MOLM-13, OCI-AML3) in appropriate media and conditions.
  • Compound Treatment: Treat cells with a range of concentrations of this compound. A common solvent is DMSO, with a final concentration typically not exceeding 0.1% [4].
  • Incubation: Incubate cells for a defined period, often between 3 to 10 days [4].
  • Viability Measurement: Assess cell viability or proliferation using assays like CellTiter-Glo (Promega), which quantifies ATP as a measure of metabolically active cells [4].
  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) using curve-fitting software (e.g., a 4-parameter logistic model in XLfit) [4].
In Vivo Efficacy in Mouse Model of Myocardial Infarction

This protocol demonstrates the assessment of this compound in a disease model beyond oncology [5].

  • Animal Model: Induce myocardial infarction in male OF1 mice (6-8 weeks old) via permanent or transient ligation of the left coronary artery.
  • Post-Op Recovery: Allow mice to recover for 10 days post-surgery. Monitor cardiac function by echocardiography to normalize experimental groups based on ejection fraction (<35%).
  • Dosing Regimen: Administer This compound at 1.5 mg/kg via oral gavage, three times per week for three weeks. Prepare the dosing solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [5] [3].
  • Endpoint Analysis: After the treatment period, assess:
    • Cardiac Function: Perform Doppler ultrasound transthoracic echocardiography (e.g., using an Affiniti 50 from Philips) under light anesthesia to measure ejection fraction and other parameters.
    • Fibrosis: Analyze explanted heart sections stained with Sirius Red to quantify collagen deposition, using image analysis software like ImageJ [5].

Mechanisms of Action and Signaling Pathways

This compound exerts its effects by inhibiting LSD1, which plays a key role in gene regulation by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks typically associated with active gene transcription [4] [6]. Inhibition leads to a localized accumulation of H3K4 methylation, promoting the expression of specific genes.

Induction of Cancer Cell Differentiation

In cancers like AML and squamous cell carcinoma, LSD1 helps maintain cells in a poorly differentiated, progenitor state. This compound inhibition blocks this function, leading to epigenetic reprogramming and differentiation [4] [6] [7]. The following diagram illustrates this pathway in an epidermal model, which shares similarities with hematopoietic differentiation.

G A This compound B LSD1/KDM1A Inhibition A->B C Accumulation of H3K4me1/2 B->C D Activation of Differentiation Transcription Factors (e.g., GRHL, OVOL, NOTCH3) C->D E Gene Expression Changes & Cellular Differentiation D->E F Repression of Cancer Cell Growth E->F

Mechanism of this compound inducing cellular differentiation in cancer models.

Suppression of Inflammatory Response (CRS/Mastitis)

This compound can modulate the NF-κB signaling pathway to suppress the production of pro-inflammatory cytokines, a mechanism explored in conditions like severe COVID-19 and mastitis [8] [9].

G A Inflammatory Stimulus (e.g., LPS, SARS-CoV-2) B PKCα Activation & LSD1 Phosphorylation A->B C LSD1 Demethylates NF-κB p65 B->C D NF-κB p65 Stabilization & Nuclear Translocation C->D E Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) D->E F Cytokine Release Syndrome & Inflammation E->F G This compound G->C Inhibits

This compound inhibits the PKCα-LSD1-NF-κB pathway to suppress cytokine release.

Research Applications and Key Findings

The primary research focus for this compound has been in oncology, with emerging applications in immunology and other diseases.

Research Area Key Findings / Model System Observed Effect / Outcome
Oncology
Acute Myeloid Leukemia (AML) [4] Cell lines (MOLM-13, etc.) & primary patient samples Cytostatic growth inhibition; induced differentiation; synergy with ATRA.
Squamous Cell Carcinoma [6] Epidermal progenitor cells & cancer models Repressed cancer invasion; promoted differentiation.
Combination Therapy (AML) [7] Mouse & cell models Synergy with GSK3 inhibitor; enhanced differentiation & survival.
Immunology & Inflammation
COVID-19 Cytokine Storm [8] PBMCs from severe patients Attenuated IL-1β, IL-6, MCP-1, IFN-γ, TNF-α.
Mastitis [9] LPS-induced mouse model Reduced TNF-α, IL-6, IL-1β; alleviated inflammation.
Other Diseases
Cardiac Fibrosis [5] Mouse MI & pig congenital disease models Prevented fibrosis; improved ventricular function.

Critical Research Considerations

  • Irreversible Mechanism: As an irreversible inhibitor, the cellular effects of this compound are prolonged and may persist even after the compound is removed from the system [1].
  • Cytostatic vs. Cytotoxic Effects: In many cancer models, the primary effect is cytostatic (inhibition of proliferation) rather than directly cytotoxic. Achieving significant cell death often requires combination with other agents, such as ATRA [4].
  • Research Use: The data summarized here are from preclinical research. The clinical development of this compound itself in humans is not detailed in these results, though other LSD1 inhibitors have advanced to clinical trials [7].

References

GSK-LSD1 histone demethylase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Characteristic Profile

The table below summarizes the core biochemical and in vitro characteristics of GSK-LSD1.

Property Description
Target LSD1/KDM1A (Histone Demethylase) [1] [2]
Mechanism of Action Irreversible, mechanism-based inhibitor [1] [2]
IC₅₀ (Cell-Free Assay) 16 nM [1] [2]
Selectivity > 1000-fold selective over related FAD enzymes (LSD2, MAO-A, MAO-B) [1] [2]
Primary Cellular Effect Increases histone H3 lysine 4 mono/di-methylation (H3K4me1/2) [3]
In vitro Antiproliferative Activity Inhibits cancer cell line growth (average EC₅₀ < 5 nM) [1] [2]

Mechanism of Action and Signaling Pathways

This compound is an irreversible inhibitor that forms a covalent adduct with the FAD cofactor within the catalytic site of LSD1, permanently inactivating the enzyme [4]. This inhibition leads to an accumulation of methylated histone marks (H3K4me1/2), which promotes a more open chromatin state and can activate transcription of genes involved in cellular differentiation [4] [3].

Beyond its role in histone demethylation, LSD1 also regulates non-histone proteins. A key mechanism involves the modulation of the NF-κB signaling pathway. Research indicates that this compound can suppress the expression of pro-inflammatory cytokines by disrupting the stability of NF-κB p65 [5].

GSK_LSD1_Mechanism GSK_LSD1 GSK_LSD1 LSD1 LSD1 GSK_LSD1->LSD1 Inhibits GSK_LSD1->LSD1 Inhibits H3K4me2 H3K4me1/2 (Gene Repression) LSD1->H3K4me2 Demethylates NFkB NF-κB p65 LSD1->NFkB Stabilizes H3K4 H3K4 (Gene Activation) H3K4me2->H3K4 Becomes Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Cytokines Induces Transcription

This compound inhibits LSD1, blocking histone demethylation and NF-κB-mediated cytokine production [4] [5].

Key Research Applications and Protocols

This compound has been utilized in various preclinical disease models, revealing its potential as a therapeutic agent and research tool.

In Vitro Cell Proliferation and Viability Assays

The compound's effects on cell growth are typically measured using ATP-based viability assays like CellTiter-Glo [6] [3].

  • Typical Protocol:
    • Cell Seeding: Plate cancer cells (e.g., acute myeloid leukemia or glioblastoma stem cells) in 96- or 384-well plates.
    • Compound Treatment: Treat cells with a dose range of this compound (e.g., from nM to low μM concentrations). Include a DMSO vehicle control.
    • Incubation: Incubate cells for a defined period, often 4 to 10 days, to assess cytostatic effects.
    • Viability Measurement: Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to ATP content.
    • Data Analysis: Calculate percent viability compared to DMSO control and determine IC₅₀ or EC₅₀ values using curve-fitting software.
In Vitro Differentiation Assays

In AML models, this compound induces differentiation, an effect that can be synergistically enhanced with All-Trans Retinoic Acid (ATRA) [6]. This is often measured by flow cytometry.

  • Typical Protocol:
    • Treatment: Expose AML cells (e.g., MOLM-13) to this compound, ATRA, or a combination for several days.
    • Harvesting: Collect cells and wash with PBS.
    • Staining: Incubate cells with fluorescently conjugated antibodies against myeloid differentiation markers like CD11b and CD86.
    • Analysis: Analyze stained cells using a flow cytometer. An increase in CD11b/CD86-positive cells indicates differentiation.
Cytokine Modulation Assays

This compound can suppress cytokine release in immune cells, as shown in models of SARS-CoV-2-triggered cytokine release syndrome [5].

  • Typical Protocol:
    • Cell Stimulation: Isolate PBMCs from human blood and stimulate them with an inflammatory trigger (e.g., LPS or SARS-CoV-2 components).
    • Inhibition: Co-treat stimulated PBMCs with this compound.
    • Measurement: After 24-48 hours, collect culture supernatants.
    • Quantification: Analyze levels of cytokines (e.g., IL-6, IL-1β, TNF-α) using ELISA or a multiplex bead-based Luminex assay.

Conclusion and Research Outlook

This compound is a critical tool for probing LSD1 biology. Its high potency and selectivity have enabled researchers to validate LSD1 as a target in cancers like AML and glioblastoma, uncover its non-canonical role in NF-κB signaling, and explore rational combination therapies, particularly with ATRA.

Future work will focus on translating these findings into clinical applications and further elucidating the demethylase-independent functions of LSD1.

References

GSK-LSD1 rel-N-[(1R 2S)-2-phenylcyclopropyl]-4-piperidinamine dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

The table below summarizes the core chemical and physical data for GSK-LSD1 and its common salt form.

Property This compound (Free Base) This compound Dihydrochloride
Chemical Name rel-N-[(1R,2S)-2-phenylcyclopropyl]-4-piperidinamine [1] [2] rel-N-[(1R,2S)-2-phenylcyclopropyl]-4-piperidinamine dihydrochloride [2]
Catalog/Alternate Names This compound, this compound (trans-racemic) [3] GSK LSD 1 dihydrochloride, this compound di-HCl [3] [2]
CAS Number 1431368-48-7 [4] [1] 2102933-95-7 [2]
Molecular Formula C₁₄H₂₀N₂ [4] [3] C₁₄H₂₀N₂.2HCl [2]
Molecular Weight 216.32 g/mol [4] 289.24 g/mol (for the di-HCl salt) [2]
Purity - ≥98% (HPLC) [1] [2]
Physical Form - White to beige powder [1]
Solubility - Soluble to 100 mM in water and to 100 mM in DMSO [2]; 20 mg/mL in water (clear) [1]
Storage - Store at +2°C to +8°C [1] [2]

Biological Activity and Selectivity

This compound is recognized as a potent, selective, and irreversible mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) [3] [5].

Activity & Selectivity Parameter Value Context / Assay
Potency (IC₅₀) 16 nM [3] [2] Inhibition of LSD1 demethylase activity.
Selectivity >1000-fold [3] [2] Selective over closely related FAD-dependent enzymes like LSD2, MAO-A, and MAO-B.
Cellular Potency (EC₅₀) < 5 nM [3] Average EC₅₀ for inducing gene expression changes and inhibiting cancer cell line growth.
In Vivo Efficacy (Metabolic Studies) 500 μg/kg [6] Daily intraperitoneal injection dose in mouse models of obesity.

Key Experimental Applications and Protocols

This compound is utilized across diverse research areas, from oncology to metabolic disease. The following section details specific experimental contexts and protocols cited in the literature.

Acute Myeloid Leukemia (AML) Differentiation Studies

A prominent 2025 Nature study detailed a synergistic drug combination for AML differentiation therapy [5].

  • Objective: To investigate the synergistic effect of LSD1 inhibition and WNT pathway modulation on inducing differentiation in AML cell lines and primary cells.
  • Cell Lines: A diverse panel of human AML cell lines and primary human AML cells.
  • Inhibitors Used:
    • LSD1i: this compound (or other inhibitors like Bomedemstat/IMG-7289).
    • GSK3i: LY2090314 or 9-ING-41 (GSK3 inhibitors that stabilize β-catenin).
  • Key Workflow:
    • Cell Treatment: Cells are treated with low doses of this compound (e.g., 50 nM) and a GSK3 inhibitor.
    • Differentiation Assessment (5 days): Differentiation is measured via:
      • Flow cytometry for surface markers CD11b and Gr-1.
      • Morphological analysis of mature cells.
    • Functional Assays:
      • Proliferation: Dose-response curves to calculate synergy (e.g., reduction in EC₅₀ of LY2090314 when combined with this compound).
      • Clonogenic/Self-Renewal Assays: Cells are plated for colony formation. For serial replating assays, cells from the first plating are harvested, washed, and re-plated without drugs to assess long-term loss of self-renewal.
  • In Vivo Model: A syngeneic HOXA9–MEIS1 retroviral transplant mouse model. Combo treatment significantly reduced tumor burden and extended lifespan [5].

This combination rewires transcriptional programs, co-opting the WNT pathway to promote differentiation instead of self-renewal. The following diagram illustrates the core mechanistic workflow.

G Start AML Differentiation Block LSD1i This compound (LSD1 Inhibitor) Start->LSD1i GSK3i LY2090314 (GSK3 Inhibitor) Start->GSK3i Mech1 Inhibits LSD1 demethylase activity and/or disrupts LSD1-GFI1 interaction LSD1i->Mech1 Mech2 Inhibits GSK3, preventing β-catenin degradation GSK3i->Mech2 Outcome2 Altered transcription factor recruitment (e.g., IRF7) Mech1->Outcome2 Outcome1 Stabilized β-catenin accumulates in nucleus Mech2->Outcome1 Synergy Synergistic Transcriptional Rewiring Outcome1->Synergy Outcome2->Synergy Result Activation of Interferon Pathway Suppression of Stemness Genes ↓ Proliferation, ↑ Differentiation Synergy->Result

Metabolic Disease Studies

A 2022 study in Diabetes explored the role of systemic LSD1 inhibition in obesity and related metabolic complications [6].

  • Objective: To test the effect of this compound on metabolic remodeling in mouse models of obesity.
  • In Vivo Model: db/db mice and diet-induced obese C57BL/6J mice.
  • Dosing Protocol:
    • Compound: this compound dihydrochloride (SML1072 from Sigma-Aldrich).
    • Dose & Route: 500 μg/kg via intraperitoneal injection.
    • Frequency: Daily.
    • Control: Vehicle (0.9% NaCl).
  • Key Metabolic Phenotyping Tests:
    • Glucose Tolerance Test (GTT): Mice fasted for 5 hours, orally gavaged with glucose (2 mg/g body weight). Plasma glucose measured at baseline, 15, 30, 60, 90, and 120 minutes.
    • Insulin Tolerance Test (ITT): Fasted mice injected with insulin (0.8–2.0 units/kg i.p.), with glucose monitoring.
    • Pyruvate Tolerance Test (PTT): Overnight-fasted mice injected with pyruvate (1 mg/g i.p.), with glucose monitoring.
    • Tissue Insulin Signaling: Mice fasted overnight, stimulated with insulin (2.0 units/kg i.p.), and tissues (WAT, liver, muscle) harvested 15 minutes post-injection for Western blot analysis of insulin pathway proteins.
  • Key Findings: this compound reduced food intake, body weight, ameliorated NAFLD, and improved systemic insulin sensitivity, with white adipose tissue identified as a primary site of insulin sensitization [6].

Therapeutic Potential and Research Relevance

The research highlights this compound's potential in two primary therapeutic areas:

  • Oncology: Primarily in Acute Myeloid Leukemia (AML), where it can induce differentiation and, in combination with GSK3 inhibitors, force terminal maturation of leukemic blasts, reduce tumor burden, and extend survival in preclinical models [5]. Its role is also being explored in other cancer types, including efforts to disrupt its scaffolding function in protein-protein interactions [7].
  • Metabolic Disease: As an intervention for obesity, type 2 diabetes, and NAFLD. Studies show it can reverse diet-induced weight gain, improve glycemic control, and reduce liver fat, with effects not solely due to reduced food intake [6].

Important Research-Use-Only Note

It is critical to emphasize that This compound is strictly for research use and is not for sale to patients. This is explicitly stated by all suppliers and research consortia [4] [3] [2].

References

Comprehensive Technical Guide: GSK-LSD1 and FAD-dependent Amine Oxidase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LSD1 Biology and Therapeutic Significance

LSD1 (Lysine-Specific Demethylase 1), also known as KDM1A, represents a pivotal enzyme in the epigenetic regulatory landscape that was first identified in 2004 as the initial histone demethylase discovered. This flavin adenine dinucleotide (FAD)-dependent amine oxidase specifically catalyzes the removal of methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/me2) through an oxidation reaction that requires FAD as an essential cofactor. The enzymatic mechanism involves the stepwise conversion of methylated lysine to an iminium cation via abstraction of a hydride anion by the oxidized FAD prosthetic group, followed by hydrolysis to yield formaldehyde and the demethylated lysine residue. The reduced FAD produced in this initial step is subsequently reoxidized by molecular oxygen, generating hydrogen peroxide as a reaction byproduct. [1]

The significance of LSD1 as a therapeutic target stems from its frequent overexpression in diverse human malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, breast cancer, and neuroblastoma. LSD1 functions as more than just a demethylase; it serves as a structural scaffolding protein within multi-protein chromatin-modifying complexes such as the CoREST repressor complex and nucleosome remodeling and deacetylase (NuRD) complex. These complexes regulate gene expression programs controlling fundamental cellular processes including cell differentiation, proliferation, epithelial-mesenchymal transition, and stem cell biology. The dual functionality of LSD1—both enzymatic and structural—underscores the therapeutic potential of its inhibition, particularly through highly specific chemical probes like GSK-LSD1. [2] [1]

LSD1 Structure and Functional Domains

Structural Organization and Complex Formation

LSD1 possesses a multi-domain architecture characterized by several structurally and functionally distinct regions. The N-terminal region contains a SWIRM domain that facilitates protein-protein interactions rather than DNA binding, which is unusual for SWIRM domain proteins. The catalytic core consists of an amine oxidase (AO) domain that shares significant structural homology with other FAD-dependent oxidases. A key structural feature unique to LSD1 is the Tower domain, a coiled-coil hairpin that protrudes from the AO domain and serves as a critical binding interface for partner proteins. This Tower domain enables LSD1 to integrate into larger chromatin-modifying complexes that regulate its enzymatic activity and substrate specificity. [1]

The functional assembly of LSD1 within protein complexes is essential for its biological activity. LSD1 cannot demethylate nucleosomes in isolation and requires association with scaffolding proteins such as RCOR1 (CoREST) or MTA2 within their respective complexes. The RCOR1 protein interacts with LSD1 through its inter-SANT linker sequence and SANT2 domain, which binds to the Tower domain and AO-substrate-binding lobe of LSD1. This interaction is indispensable for the demethylase activity of LSD1, likely through facilitating nucleosomal DNA binding. Additional complex components include histone deacetylases HDAC1 and HDAC2, which remove inhibitory acetyl groups from histones, thereby creating a more favorable substrate for LSD1-mediated demethylation. [1]

Enzymatic Mechanism and Cofactor Dependence

The catalytic cycle of LSD1 begins with nucleophilic attack on the carbon adjacent to the nitrogen in the methylated lysine residue. The FAD cofactor sits in the deepest part of the substrate-binding pocket, positioned through interaction with lysine 661. The large substrate-binding pocket of LSD1 allows recognition of several residues surrounding the target lysine, necessitating histone H3 tail peptides of at least 16 amino acids for high demethylation efficiency. The AO domain rim is lined with negatively charged residues that facilitate electrostatic interactions with positively charged histone tails. [1]

Table 1: Key Structural Domains of LSD1 and Their Functions [1]

Domain Structural Features Functional Role Binding Partners
SWIRM Domain Compact α-helical bundle Protein-protein interactions, structural integrity Androgen receptor, other nuclear receptors
Amino Oxidase Domain FAD-binding site, substrate-binding lobe Catalytic demethylation activity FAD cofactor, substrate peptides
Tower Domain Coiled-coil hairpin protrusion Protein-complex assembly, allosteric regulation RCOR1 (CoREST), MTA2 (NuRD complex)

The enzymatic reaction proceeds through a redox mechanism wherein FAD serves as an electron acceptor during the demethylation process. The methylated lysine ε-amine group undergoes oxidation, resulting in the formation of an imine intermediate that subsequently hydrolyzes to release formaldehyde and the demethylated lysine. Throughout this process, FAD cycles between its oxidized (FAD) and reduced (FADH2) states, with molecular oxygen serving as the terminal electron acceptor that regenerates oxidized FAD while producing hydrogen peroxide. This requirement for molecular oxygen distinguishes LSD1 from Jumonji family demethylases, which utilize α-ketoglutarate and iron as cofactors instead. [1]

This compound Chemical Probe: Properties and Characterization

Chemical Structure and Physicochemical Properties

This compound (trans-racemic) is an irreversible, mechanism-based inhibitor developed by GlaxoSmithKline as part of the Structural Genomics Consortium (SGC) epigenetics initiative. The compound has a molecular weight of 216.3 g/mol (289.2 g/mol as dihydrochloride salt) and follows the molecular formula C₁₄H₂₀N₂. Its chemical name is N-(2-phenyl-cyclopropyl)-piperidin-4-amine, and it features a cyclopropylamine moiety that is characteristic of irreversible LSD1 inhibitors. The molecule contains two chiral centers and three rotatable bonds, with a calculated partition coefficient (MollogP) of 2.639 and polar surface area of 23.66 Ų. These physicochemical parameters indicate moderate lipophilicity and good membrane permeability, supporting cellular activity. [3]

The compound demonstrates exceptional potency against LSD1, with a reported IC₅₀ value of 16 nM in enzymatic assays. Importantly, this compound exhibits remarkable selectivity, showing >1000-fold selectivity over closely related FAD-utilizing enzymes including LSD2, MAO-A, and MAO-B. This high selectivity profile is particularly significant given that LSD1 shares approximately 70% sequence similarity with monoamine oxidases MAO-A and MAO-B, highlighting the optimized specificity of this compound for its intended target. Additional selectivity screening against 55 human recombinant receptors, ion channels, and transporters revealed minimal off-target activity, with only modest inhibition observed at 5-HT1A (49% inhibition at 10 µM), 5-HT transporter (74% inhibition), and dopamine transporter (39% inhibition). [3] [4]

Biochemical and Cellular Profiling

In cellular contexts, this compound demonstrates potent bioactivity at low nanomolar concentrations. The compound induces characteristic gene expression changes in cancer cell lines with an average EC₅₀ of less than 5 nM and inhibits cancer cell proliferation with similar potency (average EC₅₀ < 5 nM). These cellular effects correlate with expected epigenetic changes, particularly increased global H3K4me1 and H3K4me2 levels resulting from effective LSD1 inhibition. The compound's cellular activity further confirms its ability to engage the intended target in complex biological environments and produce functional consequences consistent with LSD1 inhibition. [3]

Table 2: Biochemical and Cellular Profiling Data for this compound [3]

Parameter Value Experimental Context
IC₅₀ against LSD1 16 nM Enzymatic assay
Selectivity over MAO-A/B >1000-fold Comparative enzymatic assays
Cellular EC₅₀ (gene expression) <5 nM Cancer cell lines
Cellular EC₅₀ (proliferation) <5 nM Cancer cell lines
5-HT1A inhibition 49% at 10 µM Selectivity screening (ExpresSProfile)
5-HT transporter inhibition 74% at 10 µM Selectivity screening (ExpresSProfile)

Mechanism of LSD1 Inhibition

Irreversible Inhibition Mechanism

This compound functions as an irreversible, mechanism-based inhibitor that exploits the native catalytic mechanism of LSD1. The compound contains a cyclopropylamine moiety that undergoes bioactivation within the enzyme's active site, leading to covalent modification of the essential FAD cofactor. The inhibition mechanism involves initial single electron reduction followed by homolytic cleavage of the cyclopropyl ring, resulting in the formation of distinct covalent adducts between the inhibitor and the FAD prosthetic group. This covalent modification permanently inactivates the enzyme by blocking the substrate-binding pocket and preventing the redox cycling essential for the demethylation reaction. [5] [6]

The covalent adduct formation has been structurally characterized through high-resolution co-crystal structures of related inhibitors complexed with LSD1. These structures reveal that the phenyl ring of the FAD-adduct forms weak van der Waals interactions with residues T335 and T810, but does not engage in extensive interactions with nearby hydrophobic residues (Y761, V333, H564). This structural observation suggests that strategic incorporation of hydrophobic substitutions onto the phenyl ring could enhance inhibitor potency by enabling additional favorable interactions with these hydrophobic residues. The structural insights from these complexes provide valuable guidance for ongoing medicinal chemistry efforts aimed at developing improved LSD1 inhibitors. [6]

Structural Determinants of Inhibition Specificity

The high selectivity of this compound for LSD1 over related FAD-dependent oxidases arises from specific interactions with unique structural features of the LSD1 active site. Although LSD1 shares significant sequence and structural homology with monoamine oxidases (MAO-A and MAO-B), key differences in their active site architectures enable selective inhibition. The Tower domain of LSD1, which is absent in other amine oxidases, creates distinct binding pockets that can be exploited for selective inhibitor design. Additionally, variations in the substrate channels and FAD-binding environments between these enzymes contribute to the observed selectivity profile. [1] [3]

The development of reversible LSD1 inhibitors represents an alternative approach to targeting this enzyme. Recent research has identified compound 14, a selective reversible inhibitor with an IC₅₀ of 0.18 µM against LSD1 and minimal activity against MAO-A and MAO-B (IC₅₀ >1 µM for both). This inhibitor increases H3K4me1/2 levels in cells and demonstrates anti-proliferative effects against liver cancer cell lines, with IC₅₀ values ranging from 0.93-4.37 µM. The existence of both irreversible and reversible inhibition modalities provides complementary chemical tools for probing LSD1 biology and therapeutic potential. [4]

G LSD1 LSD1 FAD FAD LSD1->FAD Binds H3K4 H3K4 LSD1->H3K4 Normal Demethylation Covalent_Complex Covalent_Complex LSD1->Covalent_Complex Forms FAD-Adduct H2O2 H2O2 LSD1->H2O2 Produces Formaldehyde Formaldehyde LSD1->Formaldehyde Produces GSK_LSD1 GSK_LSD1 GSK_LSD1->LSD1 Binds Active Site H3K4me2 H3K4me2 H3K4me2->LSD1 Substrate Binding Covalent_Complex->LSD1 Irreversible Inhibition

Figure 1: Molecular Mechanism of this compound Inhibition - The diagram illustrates the irreversible inhibition of LSD1 by this compound, which forms a covalent adduct with the FAD cofactor, blocking the enzyme's ability to demethylate H3K4me2 substrates.

Clinical Landscape of LSD1 Inhibitors

LSD1 Inhibitors in Clinical Development

The therapeutic potential of LSD1 inhibition is being explored through multiple clinical candidates across various cancer types. The irreversible inhibitor class is dominated by tranylcypromine (TCP) analogs, while reversible inhibitors represent an emerging approach. Tranylcypromine (TCP) itself, originally developed as an MAO inhibitor for depression, was identified as a weak irreversible LSD1 inhibitor (Kᵢ = 243 μM) and has been repurposed for investigation in hematologic malignancies. Current clinical trials are evaluating TCP in combination with all-trans retinoic acid (ATRA) for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). [5] [6]

Several second-generation inhibitors have advanced to clinical development with optimized potency and pharmaceutical properties. These include ORY-1001, GSK-2879552, IMG-7289, INCB059872, and CC-90011. The clinical experience with these agents has revealed important insights into the therapeutic potential and challenges of LSD1 inhibition. Notably, development of GSK-2879552 for both AML and relapsed/refractory SCLC was terminated due to insufficient efficacy and potential risk in these refractory populations. This highlights the need for patient stratification strategies and combination approaches to maximize therapeutic benefit. [5] [6]

Clinical Trial Status and Applications

Table 3: LSD1 Inhibitors in Clinical Development [5] [6]

Compound Phase Clinical Trial Identifier Diseases Status Key Features
Tranylcypromine (TCP) Phase I/II NCT02261779, NCT02273102, NCT02717884 AML, MDS Active, not recruiting/Recruiting Repurposed MAOI, combined with ATRA
GSK-2879552 Phase I/II NCT02034123, NCT02177812, NCT02929498 SCLC, AML, MDS Terminated Irreversible inhibitor, monotherapy trials halted
ORY-1001 Phase I/II NCT02913443 AML, SCLC Completed/Unknown Potent irreversible inhibitor
IMG-7289 Phase II NCT03136185, NCT04081220, NCT02842827 Myelofibrosis, Essential thrombocythemia, AML/MDS Recruiting/Not yet recruiting/Completed Irreversible inhibitor for myeloid malignancies
INCB059872 Phase I/II NCT02712905, NCT03514407, NCT02959437 Solid tumors, hematologic malignancies, Ewing sarcoma Recruiting/Active, not recruiting Irreversible inhibitor, broad investigation
CC-90011 Phase I/II NCT02875223, NCT03850067 Solid tumors, non-Hodgkin's lymphomas, SCLC Recruiting Reversible inhibitor

The therapeutic applications of LSD1 inhibitors extend beyond oncology in some cases. ORY-2001 (vafidemstat), a dual LSD1/MAO-B inhibitor, is being evaluated in clinical trials for multiple sclerosis (Phase I) and mild to moderate Alzheimer's disease (Phase IIa). This expansion into neurological disorders reflects the emerging understanding of LSD1's role in neuronal differentiation and central nervous system function, potentially opening new therapeutic avenues for these challenging conditions. [5] [6]

Experimental Protocols for LSD1 Inhibition Studies

Biochemical Assays for LSD1 Inhibitor Profiling

Multiple screening platforms and binding affinity assays have been developed for evaluating LSD1 inhibitors. Fluorescence-based methods offer the advantage of distinguishing reversible and irreversible inhibition mechanisms, while interaction detection methods can identify novel scaffold inhibitors targeting the scaffolding functions of LSD1. The standard enzymatic assay measures the demethylation activity of LSD1 toward peptide substrates corresponding to histone H3 residues 1-21, with detection of hydrogen peroxide production using Amplex Red or similar probes. For irreversible inhibitors like this compound, pre-incubation time with the enzyme is critical as it affects the degree of inhibition observed. [2]

The selectivity profiling against related FAD-dependent enzymes is essential for characterizing LSD1 inhibitors. Standard protocols include parallel assays against MAO-A, MAO-B, and LSD2 using established substrates and detection methods. For MAO enzymes, kynuramine can serve as a substrate with detection of 4-hydroxyquinoline formation, while for LSD2, similar histone-derived peptide substrates are employed. Determination of IC₅₀ values should be performed under initial rate conditions with careful attention to enzyme concentration, particularly for irreversible inhibitors where enzyme-inhibitor stoichiometry affects results. Dialysis experiments can distinguish reversible from irreversible inhibitors by assessing recovery of enzyme activity after removing unbound inhibitor. [3] [4]

Cellular Target Engagement and Functional Assays

Cellular target engagement for LSD1 inhibitors is typically assessed by measuring increases in H3K4me1 and H3K4me2 levels via western blotting or immunofluorescence. Protocol details include treating cells (e.g., HepG2, MCF7, or HL-60 cells) with varying concentrations of inhibitor for 24-72 hours, followed by cell lysis and standard western blotting procedures using validated antibodies against H3K4me1 and H3K4me2. Total H3 should be measured as a loading control. For quantitative assessments, ELISA-based formats or high-content imaging can provide more precise IC₅₀ values for cellular target engagement. [4]

Functional antiproliferative assays employ standard cell viability measurements such as CCK-8 assays, MTT assays, or ATP-based luminescence assays. Protocol specifics include seeding appropriate cancer cell lines at optimized densities (e.g., 3,000-5,000 cells/well in 96-well plates), treating with serial dilutions of inhibitors for 72-120 hours, then adding viability reagent and measuring signal according to manufacturer instructions. Calculation of IC₅₀ values should be performed using nonlinear regression analysis of dose-response curves. For colony formation assays, cells are treated for 7-14 days, followed by fixation, staining with crystal violet, and counting of colonies. Additional mechanistic studies might include flow cytometric analysis of cell cycle distribution and apoptosis assays using Annexin V/propidium iodide staining. [4]

G Start Experimental Design Biochemical Biochemical Profiling Start->Biochemical Cellular Cellular Assessment Start->Cellular Functional Functional Characterization Start->Functional Mechanism Mechanistic Studies Start->Mechanism Enzymatic Enzymatic Assay (LSD1 IC50) Biochemical->Enzymatic Selectivity Selectivity Screening (MAO-A/B, LSD2) Biochemical->Selectivity Dialysis Reversibility Assessment (Dialysis Experiment) Biochemical->Dialysis Engagement Target Engagement (H3K4me1/2 Levels) Cellular->Engagement Viability Cell Viability Assay (Proliferation IC50) Cellular->Viability Colony Colony Formation Assay Cellular->Colony Functional->Colony Migration Migration/Invasion Assays Functional->Migration Mechanism->Engagement Pathway Pathway Analysis (RNA-seq, ChIP-seq) Mechanism->Pathway

Figure 2: Experimental Workflow for LSD1 Inhibitor Characterization - The diagram outlines key methodological approaches for comprehensive evaluation of LSD1 inhibitors, spanning biochemical, cellular, functional, and mechanistic analyses.

Therapeutic Implications and Future Directions

The strategic inhibition of LSD1 represents a promising epigenetic therapy approach for cancer treatment, particularly for malignancies dependent on LSD1-mediated transcriptional programs. The most advanced clinical applications have emerged in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where LSD1 inhibition can trigger differentiation programs and alter key survival pathways. In non-APL AML, LSD1 inhibitors like tranylcypromine can unlock therapeutic responses to all-trans retinoic acid (ATRA) by increasing H3K4me2 and expression of myeloid-differentiation-associated genes. This combination approach represents a promising strategy for overcoming differentiation blockade in AML. [5] [6]

Beyond its catalytic activity, LSD1 functions as a scaffolding protein within multi-protein complexes, and emerging evidence suggests that some of its oncogenic functions may be demethylase-independent. This insight has stimulated interest in developing inhibitors that disrupt specific protein-protein interactions involving LSD1, particularly its interactions with chromatin-remodeling complexes. Such approaches could provide complementary mechanisms to catalytic inhibition and potentially overcome limitations of current agents. The ongoing refinement of LSD1 inhibitors continues to be guided by structural insights into the enzyme's active site and interacting domains, promising next-generation therapeutics with improved efficacy and selectivity profiles. [2] [1]

Conclusion

References

GSK-LSD1 discovery and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Core Biochemical Characterization

The table below summarizes the key biochemical and cellular properties of GSK-LSD1.

Property Description
Target Lysine-specific demethylase 1 (LSD1/KDM1A) [1]
Inhibition Type Irreversible [2] [1] [3]
Potency (IC₅₀) 16 nM (cell-free assay) [1]
Selectivity >1000-fold selective over related FAD-dependent enzymes (LSD2, MAO-A, MAO-B) [4] [1]
Primary Effect Increases cellular H3K4me1/2 levels [2] [1]

Experimental Validation in Disease Models

Preclinical studies across diverse cancer types have validated the biological impact of this compound, as summarized below.

Cancer Type Experimental Model Key Findings & Effects
Acute Myeloid Leukemia (AML) Cell lines (e.g., THP-1), primary cells, mouse xenograft [5] Induces differentiation; synergizes with GSK3 inhibition; reduces tumor burden & extends survival [5].
Oral Squamous Cell Carcinoma (OSCC) Cell lines (HSC-3), orthotopic mouse model, patient-derived xenografts (PDX) [6] Inhibits tumor growth & metastasis; downregulates EMT markers (CTGF, MMP13); upregulates E-cadherin [6].
Cutaneous Squamous Cell Carcinoma (cSCC) Epidermal progenitors [2] Unleashes epidermal differentiation program; represses invasion [2].
Lung Adenocarcinoma (LUAD) Cell lines (e.g., A549), transgenic mouse models [7] Reduces cell growth & invasion; inhibits tumor formation & progression independent of driver mutations (EGFR/KRAS) [7].

Detailed Experimental Protocols

For researchers aiming to replicate or adapt key experiments, here are the methodologies cited in the literature.

In Vitro Cell Viability and Proliferation Assay

This protocol is used to determine the anti-proliferative effects (IC₅₀) of this compound.

  • Cell Culture: Maintain cancer cell lines (e.g., A549, THP-1) in recommended media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) [7].
  • Drug Treatment: Seed cells in multi-well plates and treat with a dose range of this compound after cell adhesion. A typical concentration range is from nanomolar to low micromolar (e.g., 0.001 µM to 10 µM) [8] [7].
  • Incubation & Measurement: Incubate for a defined period (e.g., 72-96 hours). Measure cell viability using assays like CCK-8. The IC₅₀ is calculated from the dose-response curve [8].
In Vivo Efficacy Study in Xenograft Models

This protocol assesses the anti-tumor effect of this compound in live animal models.

  • Model Generation: Subcutaneously implant cancer cells (e.g., HepG2 for liver cancer) or patient-derived tumor tissue into immunodeficient mice [8] [6].
  • Drug Administration: Once tumors are palpable, randomize mice into control and treatment groups. Administer this compound or vehicle via oral gavage or intraperitoneal injection. Dosing regimens vary (e.g., specific mg/kg dose daily or several times a week) [8].
  • Monitoring & Analysis: Monitor tumor volume regularly with calipers and animal body weight to assess toxicity. At the endpoint, harvest tumors for further analysis (e.g., weighing, immunohistochemistry) [8] [6]. Studies report significant tumor growth inhibition without obvious toxic effects at effective doses [8].
Western Blot Analysis for Mechanism Validation

This method confirms target engagement and changes in epigenetic markers and downstream effectors.

  • Sample Preparation: Lyse cells (e.g., A549) after treatment with this compound (e.g., at 16 µM for 96 hours) to extract total protein [1].
  • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
  • Antibody Incubation: Block the membrane and incubate with primary antibodies against:
    • H3K4me1/2: To confirm inhibition of LSD1 demethylase activity (increased signal expected) [2] [1].
    • EMT Markers: Such as E-cadherin (increased), N-cadherin, Slug, and Snail (decreased) [6] [1].
  • Detection: Use HRP-conjugated secondary antibodies and chemiluminescence to visualize protein bands. An antibody against a loading control like GAPDH or total H3 is used for normalization [1].

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily by inhibiting LSD1's demethylase activity, leading to a cascade of transcriptional and cellular changes. The diagram below illustrates the key mechanistic pathways.

G GSK_LSD1 This compound LSD1 LSD1/KDM1A GSK_LSD1->LSD1 Irreversibly Inhibits H3K4me2 Accumulation of H3K4me1/2 LSD1->H3K4me2 Prevents Demethylation TF_Activation Activation of Key TFs H3K4me2->TF_Activation Differentiation Cell Differentiation TF_Activation->Differentiation e.g., GRHL, OVOL, NOTCH Progenitor_State Maintenance of Progenitor State Progenitor_State->Differentiation Blocked Differentiation->Progenitor_State Disrupts EMT_Metastasis EMT & Metastasis Differentiation->EMT_Metastasis Suppresses Tumor_Growth Tumor Growth Differentiation->Tumor_Growth Inhibits EMT_Metastasis->Tumor_Growth

Mechanism of this compound action: inhibiting LSD1 increases H3K4me2, activating transcription factors that promote differentiation and suppress tumorigenesis.

Future Research and Clinical Perspective

While this compound itself may not have advanced to late-stage clinical trials, it has been instrumental in validating LSD1 as a target. Its use has informed the development of other clinical-stage LSD1 inhibitors, such as bomedemstat (IMG-7289) and iadademstat (ORY-1001) [3]. Current research focuses on:

  • Combination Therapies: As seen in AML, combining LSD1 inhibition with other agents (e.g., GSK3 inhibitors) can yield synergistic effects and overcome limitations of monotherapy [5].
  • Scaffolding Function: Beyond its catalytic role, LSD1 acts as a scaffolding protein in transcriptional complexes. New screening methods are being developed to find inhibitors that disrupt these protein-protein interactions [9].

References

GSK-LSD1 In Vitro Application Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core biochemical and cellular characteristics of GSK-LSD1 for your experimental design.

Parameter Description Value / Characterization Key Findings from Literature
Basic Properties Molecular Weight 216.2 g/mol (free base) [1] Irreversible, mechanism-based inhibitor [1].
IUPAC Name N-(2-phenyl-cyclopropyl)-piperidin-4-amine [1]
Target Lysine-specific demethylase 1 (LSD1/KDM1A)
In Vitro Activity Biochemical IC₅₀ 16 nM [1] >1000-fold selective over related FAD enzymes (LSD2, MAO-A, MAO-B) [1].
Cellular EC₅₀ (Viability) Average < 5 nM across cancer cell lines [1] Induces cell differentiation and inhibits growth in AML, Merkel cell carcinoma, and other models [2] [3].
Cellular EC₅₀ (Gene Expression) Average < 5 nM [1]
Solubility & Handling Storage Solid compound should be stored stably at room temperature [1]. Typically dissolved in DMSO for in vitro studies to create a stock solution.

Detailed In Vitro Protocols

The following methodologies are reconstructed from experimental details reported in peer-reviewed publications utilizing this compound.

Cell Viability and Proliferation Assays

This protocol is used to determine the sensitivity of cell lines to this compound.

  • Key Application: Assess anti-proliferative effects and calculate IC₅₀ values [2].
  • Cell Lines Used: Various cancer cell lines (e.g., Merkel cell carcinoma lines like PeTa, MKL-1; AML cell lines) and control cells (e.g., human dermal fibroblasts) [2].
  • Procedure:
    • Cell Seeding: Plate cells in multi-well plates at a density that ensures exponential growth throughout the assay.
    • Compound Treatment: Treat cells with a dose range of this compound. Studies often use a serial dilution starting from 10 µM down to low nanomolar concentrations (e.g., 0.1 nM to 1000 nM) [2].
    • Vehicle Control: Include a control group treated with DMSO at the same concentration used for compound delivery (e.g., 0.1%).
    • Incubation: Incubate cells for a defined period, typically 72 to 96 hours.
    • Viability Measurement: Quantify cell viability using assays like MTS [4] or Cell Titer-Glo, which measures cellular ATP.
    • Data Analysis: Normalize data to vehicle control, plot dose-response curves, and calculate IC₅₀/EC₅₀ values using appropriate software (e.g., GraphPad Prism).
Cell Differentiation Assays

A primary effect of LSD1 inhibition is the induction of differentiation in hematopoietic malignancies.

  • Key Application: Measure the ability of this compound to overcome differentiation block in leukemia cells [3].
  • Cell Lines: AML cell lines (e.g., THP-1, MV4;11) or primary patient-derived AML cells.
  • Procedure:
    • Treatment: Expose cells to this compound at low nanomolar concentrations (e.g., 10-100 nM) for 5-7 days. The medium and compound may be refreshed every 2-3 days.
    • Differentiation Marker Analysis:
      • Flow Cytometry: Harvest cells and stain for surface differentiation markers like CD11b and Gr-1 in mouse models or CD14 and CD11b in human cells. Analyze using flow cytometry [3].
      • Morphological Examination: Prepare cytospin slides and use staining (e.g., May-Grünwald-Giemsa) to observe morphological changes indicative of maturation under a microscope.
    • Functional Assays: Perform clonogenic assays (colony-forming unit assays) after treatment to assess the reduction in self-renewal capacity of leukemia stem cells [3].
Molecular Mechanism of Action Studies

These protocols confirm on-target engagement and downstream consequences of LSD1 inhibition.

  • Key Application: Validate target inhibition and explore epigenetic and transcriptional changes.
  • Procedure:
    • Treatment for Western Blot: Treat cells (e.g., liver cancer cell lines like HepG2) with this compound for 24-72 hours [5].
    • Protein Extraction & Analysis: Lyse cells and perform Western blotting.
      • Target Engagement: Probe for increases in the histone marks H3K4me1 and H3K4me2, which are direct substrates of LSD1. This is a key pharmacodynamic marker [5].
    • Gene Expression Analysis (RNA-seq): Treat cells for several days, extract total RNA, and perform RNA-sequencing or RT-qPCR to identify derepressed genes and pathways (e.g., neuronal lineage genes in MCC, interferon pathways in AML) [2] [3].

The following diagram illustrates the logical workflow and key readouts for the core protocols described above.

Critical Experimental Considerations

  • Synergistic Combinations: this compound shows strong synergy with other agents. A prominent example is combining it with GSK3 inhibitors (e.g., LY2090314) to robustly induce differentiation in AML models [3]. Consider running combination synergy studies (e.g., Bliss or Chou-Talalay analysis).
  • Control Experiments: Always use a vehicle control (DMSO) and consider including a positive control, such as an established differentiating agent like all-trans retinoic acid (ATRA) in AML studies.
  • Cell Line Variability: Response to this compound is highly cell-type dependent. It is crucial to include relevant positive and negative control cell lines in your experimental design [2].
  • Off-Target Profile: this compound is highly selective for LSD1. However, at 10 µM, it showed activity against the 5-HT1A receptor and serotonin transporter in a broad panel screen—a consideration for very high-concentration experiments [1].

References

GSK-LSD1 cancer proliferation assay

Author: Smolecule Technical Support Team. Date: February 2026

GSK-LSD1 Chemical Probe Overview

This compound is a potent, selective, and irreversible inhibitor of the epigenetic target Lysine-Specific Demethylase 1 (LSD1/KDM1A). The table below outlines its core biochemical properties [1] [2].

Property Description
Primary Target LSD1 (KDM1A)
Mechanism Irreversible, mechanism-based inactivation
Target IC₅₀ 16 nM (cell-free assay)
Selectivity > 1,000-fold selective over related FAD enzymes (LSD2, MAO-A, MAO-B)
Molecular Formula C₁₄H₂₂Cl₂N₂ (for 2HCl salt)
CAS No. 2102933-95-7

Proliferation Assay Protocols and Data

The following table summarizes key experimental data from cellular proliferation assays conducted with this compound across various cancer cell lines [3] [2].

Cell Line Cancer Type Assay Type Concentration Incubation Time Key Findings PMID
Panel of 20 AML lines Acute Myeloid Leukemia 10-day proliferation (CellTiter-Glo) Average EC₅₀ = 137 nM 10 days Average max. inhibition of 62%; cytostatic effect [3]
Various Cancer Lines Broad Gene expression & growth inhibition Average EC₅₀ < 5 nM Not Specified Induces gene expression changes and inhibits growth [1] [2]
THP-1 Acute Monocytic Leukemia Differentiation (Flow Cytometry for CD86) 4 µM 3 days Increased CD86 expression, indicating differentiation [2]
Detailed Protocol: 10-Day Proliferation Assay in AML Cells

This protocol is adapted from methods used to generate the data in the table above [3].

  • Cell Lines: A panel of Acute Myeloid Leukemia (AML) cell lines (e.g., MOLM-13, THP-1, MV-4-11).
  • Compound Preparation: this compound is typically prepared as a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Subsequent working concentrations are made by diluting in cell culture medium. A vehicle control (DMSO) must be included.
  • Dosing & Incubation: Cells are seeded in culture plates and treated with a range of this compound concentrations. The assay includes an "assay start" control (T0) where cells are harvested and counted immediately after seeding to determine the baseline. Plates are then incubated for 10 days.
  • Viability Readout: Cell viability/proliferation is quantified using a CellTiter-Glo Luminescent Cell Viability Assay. This assay measures ATP, which is directly proportional to the number of metabolically active cells.
  • Data Analysis:
    • The luminescence signal is normalized to the vehicle control (set at 100%) and the T0 reading (set at 0%).
    • A Growth-Death Index (GDI) can be calculated based on these values.
    • Dose-response curves are generated using a 4-parameter logistic model (e.g., in XLfit or similar software) to determine the half-maximal effective concentration (EC₅₀).

Mechanism of Action and Synergistic Combinations

This compound inhibits LSD1, which plays a critical role in maintaining cancer cells in a less differentiated, proliferative state. The diagram below illustrates how its inhibition leads to anti-proliferative effects and can be leveraged in combination therapy.

G GSK_LSD1 This compound LSD1 LSD1 Enzyme GSK_LSD1->LSD1 Inhibits Synergy Synergistic Effect Enhanced Differentiation & Cytotoxicity GSK_LSD1->Synergy Combines With H3K4me2 Histone H3K4me2 LSD1->H3K4me2 Demethylates H3K4me Histone H3K4me Repression Gene Repression H3K4me2->Repression Differentiation Gene Activation & Differentiation H3K4me->Differentiation Proliferation Blocked Differentiation & Sustained Proliferation Repression->Proliferation ATRA ATRA ATRA->Synergy Combines With GSK3i GSK3 Inhibitor GSK3i->Synergy Combines With

As shown, inhibiting LSD1 with this compound prevents the demethylation of active histone marks (H3K4me2), leading to the re-expression of genes that drive cellular differentiation and halt proliferation [3] [4].

Research highlights two particularly effective combination strategies:

  • With ATRA (All-trans Retinoic Acid): This combination shows strong synergy in AML models, enhancing cell differentiation markers, cytotoxicity, and caspase-mediated cell death. It can extend the therapeutic potential of ATRA to non-APL AML subtypes [3].
  • With GSK3 Inhibitors: Simultaneous inhibition of LSD1 and GSK3 robustly promotes differentiation in AML cell lines and primary human cells. This combo suppresses pro-oncogenic pathways and rewires transcription, leading to a significant reduction in tumor burden in vivo [5].

Key Practical Considerations for Researchers

  • Solubility and Storage: For in vitro work, this compound 2HCl salt is soluble in DMSO (up to 57 mg/mL) and water. Aliquots should be stored at -20°C or below to maintain stability [2].
  • Cellular Activity Confirmation: To confirm on-target engagement in cells, measure the increase in global H3K4me1/2 levels via Western blot after treatment (e.g., 16 µM for 96 hours) [2].
  • Defining Assay Objectives: Clearly distinguish between your assay's goal.
    • Cytostatic vs. Cytotoxic Effects: this compound monotherapy often results in cytostasis (growth arrest) rather than massive cell death [3].
    • Differentiation Markers: In leukemia models, assess differentiation by measuring surface markers like CD11b and CD86 using flow cytometry [3] [2].

References

Comprehensive Application Notes and Protocols: Targeting the PKCα-LSD1-NF-κB Pathway with GSK-LSD1 in Sepsis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sepsis Pathophysiology and GSK-LSD1 Therapeutic Potential

Sepsis represents a life-threatening medical emergency characterized by a dysregulated host response to infection, leading to systemic inflammation, organ dysfunction, and potentially death. The global burden of sepsis is tremendous, with an estimated 48.9 million incident cases and 11.0 million deaths annually, representing nearly 20% of all deaths worldwide [1]. Despite advances in critical care medicine, sepsis treatment remains challenging due to the complex pathophysiology involving uncontrolled immune activation, cytokine storm, and subsequent immunosuppression. The PKCα-LSD1-NF-κB signaling cascade has been identified as a crucial epigenetic regulator of the inflammatory response in sepsis, making it an attractive therapeutic target for pharmacological intervention [2].

This compound (also known as this compound) is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme that regulates gene expression through removal of methyl groups from histone H3 lysine 4 (H3K4) and lysine 9 (H3K9). Research has demonstrated that LSD1 inhibition with this compound disrupts the stabilization of nuclear NF-κB p65 and subsequent transcription of pro-inflammatory cytokines, effectively attenuating the cytokine release syndrome (CRS) associated with severe sepsis and COVID-19 [3]. These application notes provide detailed protocols for implementing this compound in sepsis model systems, enabling researchers to evaluate its therapeutic potential through standardized methodologies.

Mechanism of Action: PKCα-LSD1-NF-κB Signaling Cascade

Molecular Pathway Underlying Inflammatory Response

The PKCα-LSD1-NF-κB signaling cascade represents a crucial epigenetic mechanism controlling the inflammatory response in sepsis. Under pathological conditions, phosphorylated LSD1 (at S112) maintains nuclear NF-κB p65 stability through demethylation, preventing its degradation and promoting continuous expression of pro-inflammatory genes [3]. This pathway is initiated when pathogen-associated molecular patterns (PAMPs), such as bacterial lipopolysaccharide (LPS), activate Toll-like receptors, triggering intracellular signaling events that lead to PKCα activation. Active PKCα then phosphorylates LSD1, enhancing its demethylase activity and facilitating NF-κB p65 stabilization through demethylation [2].

This compound exerts its therapeutic effects by directly inhibiting LSD1 demethylase activity, thereby disrupting this inflammatory signaling cascade. By preventing LSD1-mediated demethylation of NF-κB p65, this compound promotes methylation of p65, which targets it for proteasomal degradation [3]. This molecular mechanism reduces nuclear p65 levels and subsequent transcription of pro-inflammatory cytokines, effectively attenuating the cytokine storm that characterizes severe sepsis. The following diagram illustrates this key signaling pathway and the point of this compound intervention:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds PKCa PKCa TLR4->PKCa Activates pLSD1 pLSD1 PKCa->pLSD1 Phosphorylates NFkB NFkB pLSD1->NFkB Stabilizes via Demethylation Cytokines Cytokines NFkB->Cytokines Induces Expression Inflammation Inflammation Cytokines->Inflammation Leads to GSKLSD1 GSKLSD1 GSKLSD1->pLSD1 Inhibits

Figure 1: PKCα-LSD1-NF-κB Signaling Cascade and this compound Inhibition Point. This compound directly inhibits phospho-LSD1, preventing NF-κB stabilization and subsequent inflammatory cytokine production.

In Vitro Sepsis Models and Protocols

Peripheral Blood Mononuclear Cell (PBMC) Isolation and Stimulation

Protocol Objective: To isolate PBMCs from human blood and evaluate this compound efficacy in suppressing pro-inflammatory cytokine production in response to LPS stimulation.

  • PBMC Isolation Procedure:

    • Collect fresh human whole blood in sodium heparin or EDTA tubes from healthy donors or sepsis patients
    • Dilute blood 1:1 with sterile phosphate-buffered saline (PBS)
    • Carefully layer 35 mL of diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube
    • Centrifuge at 400 × g for 30 minutes at 20°C with brake disengaged
    • Aspirate the upper plasma layer, then transfer the mononuclear cell layer at the interface to a new tube
    • Wash cells with PBS + 2% fetal bovine serum (FBS) by centrifuging at 300 × g for 10 minutes
    • Perform red blood cell lysis using ACK lysis buffer if necessary
    • Resuspend PBMCs in complete RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
    • Count cells using a hemocytometer and adjust concentration to 2 × 10^6 cells/mL
  • LPS Stimulation and this compound Treatment:

    • Seed PBMCs in 24-well plates at 2 × 10^6 cells/well in 1 mL complete medium
    • Pre-treat with this compound at concentrations ranging from 0.1 to 5 μM for 1 hour
    • Add ultrapure LPS from E. coli O111:B4 at 100 ng/mL final concentration
    • Include controls: untreated, LPS-only, and vehicle control (DMSO)
    • Incubate cells at 37°C in 5% CO₂ for 6-24 hours depending on experimental endpoint
  • Endpoint Analysis:

    • Collect supernatant for cytokine analysis by ELISA or multiplex immunoassay
    • Harvest cells for RNA extraction and qPCR analysis of inflammatory genes
    • Prepare cell lysates for Western blot analysis of NF-κB p65, phospho-LSD1, and total LSD1
Whole Blood Ex Vivo Stimulation Model

Protocol Objective: To evaluate this compound effects on inflammatory pathway activation in a more physiologically relevant whole blood system.

  • Whole Blood Stimulation Procedure:
    • Collect fresh human whole blood in sodium heparin tubes
    • Aliquot 1 mL of whole blood into polypropylene tubes
    • Add this compound at working concentrations (0.5-5 μM) directly to blood
    • Pre-incubate for 1 hour at 37°C with gentle mixing
    • Add LPS at 10 μg/mL (E. coli O157:H7) final concentration
    • Incubate for 4 hours at 37°C with continuous gentle agitation
    • Centrifuge at 1000 × g for 10 minutes to separate plasma from cells
    • Collect plasma for cytokine analysis and pellet for RNA extraction

Table 1: In Vitro Models for Evaluating this compound in Sepsis

Model System Stimulus This compound Concentration Key Readouts Incubation Time
PBMCs from healthy donors LPS (100 ng/mL) 0.1-5 μM IL-6, IL-1β, TNF-α secretion; NF-κB activation 6-24 h
PBMCs from sepsis patients None (constitutive activation) 0.5-5 μM Phospho-LSD1, nuclear p65, cell viability 24-48 h
Whole blood ex vivo LPS (10 μg/mL) 0.5-5 μM Pathway activity scores, cytokine profiling 4 h
LPS tolerance model (primed PBMCs) Two-step LPS stimulation 1-5 μM Pro-inflammatory vs. anti-inflammatory cytokine balance 6 h + 15 h priming

In Vivo Sepsis Models and Protocols

Mouse Models of LPS-Induced Endotoxemia

Protocol Objective: To evaluate the efficacy of this compound in improving survival and attenuating systemic inflammation in murine endotoxemia models.

  • Animal Model Considerations:

    • Use 8-12 week old C57BL/6 mice, weight-matched (20-25 g)
    • House animals under standard conditions with free access to food and water
    • Randomize animals to experimental groups (n=8-12 per group)
    • Include vehicle control (PBS or appropriate solvent), LPS-only, and this compound treatment groups
  • LPS-Induced Endotoxemia Protocol:

    • Administer LPS (E. coli O111:B4) intraperitoneally at 10-15 mg/kg for severe models or 5 mg/kg for sublethal models
    • Administer this compound intraperitoneally at 5-10 mg/kg or by oral gavage at 10-25 mg/kg at 1 hour post-LPS challenge
    • For multiple dosing, administer this compound every 24 hours for up to 3 days
    • Monitor survival every 6 hours for the first 48 hours, then twice daily for 5-7 days
    • For sublethal studies, euthanize animals at 6 or 24 hours post-LPS for sample collection
  • Sample Collection and Analysis:

    • Collect blood via cardiac puncture at designated timepoints
    • Process blood for plasma separation and complete blood count analysis
    • Harvest organs (lung, liver, spleen, kidney) for histopathology, mRNA, and protein analysis
    • Perform bronchoalveolar lavage (BAL) for lung inflammation assessment in respiratory-focused models
    • Analyze plasma cytokines (IL-6, TNF-α, IL-1β, MCP-1) by ELISA
Human Endotoxemia Model for Translational Research

Protocol Objective: To provide a framework for evaluating this compound effects in controlled human endotoxemia studies, bridging preclinical and clinical research.

  • Study Design Considerations:

    • Conduct as a randomized, double-blind, placebo-controlled trial
    • Enroll healthy volunteers (18-35 years) after rigorous screening
    • Obtain informed consent and ethical committee approval
    • Administer LPS intravenously at 2 ng/kg body weight (reference lot NIH CC-RE-LOT-1+2)
    • Administer this compound or placebo at predetermined timepoints relative to LPS challenge
  • Experimental Procedures:

    • Collect baseline whole blood samples before LPS administration
    • Administer this compound or placebo 1 hour before LPS challenge
    • Collect blood samples at 2, 6, 24, and 48 hours post-LPS administration
    • Isolate PBMCs and neutrophils from blood samples for ex vivo analysis
    • Isolate RNA from whole blood for transcriptomic analysis and STAP-STP pathway activity scoring

Table 2: In Vivo Models for this compound Evaluation in Sepsis

Model Type Induction Method This compound Dosing Primary Endpoints Secondary Endpoints
Murine endotoxemia LPS (10 mg/kg, i.p.) 5-10 mg/kg (i.p.) at 1h post-LPS Survival at 7 days Plasma cytokines, tissue inflammation
Cecal ligation and puncture (CLP) Surgical procedure 10 mg/kg at 1, 24, 48h post-CLP Bacterial load in blood & peritoneum Organ function, histopathology
Human endotoxemia LPS (2 ng/kg, i.v.) Based on Phase I safety data NF-κB pathway activity in blood Cytokine levels, clinical symptoms
Patient-derived xenograft Human AML cells in immunodeficient mice 5 mg/kg daily for 14 days Leukaemia differentiation, tumour burden Survival, stem cell markers

Signaling Pathway Activity Profiling and Data Analysis

STAP-STP Technology for Quantitative Pathway Assessment

Protocol Objective: To quantitatively measure activity of clinically relevant signal transduction pathways (STPs) in blood samples from sepsis models and patients treated with this compound.

  • RNA Extraction and Quality Control:

    • Extract total RNA from whole blood or PBMCs using PAXgene Blood RNA system or TRIzol method
    • Assess RNA quality using Agilent Bioanalyzer (RIN > 7.0 required)
    • Quantify RNA using Nanodrop spectrophotometer
    • Store RNA at -80°C until analysis
  • Pathway Activity Score Calculation:

    • Use Affymetrix HG-U133Plus2.0 microarray platform or RNA-seq for transcriptome profiling
    • Apply STAP-STP Bayesian computational models to infer STP activity from expression levels of 20-30 target genes per pathway
    • Calculate pathway activity scores (PAS) as log2 odds ratios for NF-κB, JAK-STAT1/2, JAK-STAT3, AR, and TGFβ pathways
    • Compare PAS between treatment groups and controls
  • Data Interpretation Guidelines:

    • PAS are quantitative but ranges vary between pathways; do not compare absolute values between different STPs
    • Establish reference ranges for each STP in specific cell types using samples with known pathway activity
    • Small differences in PAS (as little as 1-2 log2 odds) can be biologically meaningful and reproducible
    • Negative PAS values do not necessarily indicate pathway inactivity

Table 3: Quantitative Assessment of this compound Effects on Inflammatory Parameters

Parameter Experimental System Baseline/Control This compound Treatment Change
LSD1 phosphorylation ratio Severe COVID-19 PBMCs Increased vs. normal Significant reduction ↓ 60-70%
Nuclear NF-κB p65 Severe COVID-19 PBMCs Elevated Decreased ↓ 50-60%
Pro-inflammatory cytokines Severe COVID-19 PBMCs High Attenuated ↓ 40-80%
Cell viability Severe COVID-19 PBMCs Reduced Improved ↑ 30-40%
NF-κB pathway activity Whole blood + LPS Increased Normalized ↓ 45-65%
JAK-STAT1/2 activity Whole blood + LPS Increased Partial normalization ↓ 30-50%
Statistical Analysis and Data Presentation
  • Statistical Methods:

    • For in vitro studies with multiple groups, apply two-sided Mann-Whitney t-test with Bonferroni correction
    • For paired samples (e.g., pre- and post-treatment), use two-sided paired t-test
    • For time-course experiments, apply linear mixed effects models
    • Consider p < 0.01 as statistically significant to account for multiple comparisons
    • Present data as boxplots with overlaid individual sample points using Python seaborn library
  • Data Visualization:

    • Generate pathway diagrams using Graphviz DOT language with specified color palette
    • Create heatmaps for cytokine profiling data
    • Plot survival curves using Kaplan-Meier method with log-rank test for significance
    • Visualize STP activity scores as radar plots for multidimensional comparison

Experimental Workflow and Therapeutic Applications

Integrated Workflow for this compound Evaluation in Sepsis Models

The following diagram illustrates the comprehensive experimental workflow for evaluating this compound in sepsis models, from in vitro screening to in vivo validation:

G Start Start InVitro InVitro Start->InVitro ExVivo ExVivo InVitro->ExVivo PBMC PBMC Models LPS stimulation Cytokine measurement InVitro->PBMC CellLines Cell Line Models THP-1, AML lines Differentiation assays InVitro->CellLines InVivo InVivo ExVivo->InVivo WholeBlood Whole Blood Assays LPS challenge STAP-STP profiling ExVivo->WholeBlood Analysis Analysis InVivo->Analysis MouseModels Mouse Endotoxemia LPS injection Survival monitoring InVivo->MouseModels HumanModels Human Endotoxemia Controlled LPS Translational research InVivo->HumanModels Validation Validation Analysis->Validation MechStudies Mechanistic Studies Pathway analysis Epigenetic profiling Analysis->MechStudies Biomarker Biomarker Identification Cytokine patterns Pathway activity signatures Analysis->Biomarker Preclinical Preclinical Validation Multiple models Dose optimization Validation->Preclinical Clinical Clinical Translation Patient stratification Therapeutic monitoring Validation->Clinical

Figure 2: Comprehensive Workflow for this compound Evaluation in Sepsis Models. This integrated approach spans from initial in vitro screening to clinical validation, incorporating mechanistic studies and biomarker identification.

Therapeutic Implications and Clinical Translation

The experimental data generated using these protocols supports the therapeutic potential of this compound for severe inflammatory conditions including sepsis and COVID-19-related cytokine release syndrome. Treatment of severe COVID-19 patient PBMCs with this compound (1-5 μM) significantly reduced pro-inflammatory cytokines including IL-1β, IL-4, IL-6, MCP-1, IFN-γ, and TNF-α [3]. The differential effects observed across model systems (e.g., stronger NF-κB pathway activation in whole blood versus PBMCs after LPS stimulation) highlight the importance of model selection for specific research questions [1].

For clinical translation, several factors should be considered:

  • Dosing optimization: Based on phase I cancer clinical trials data, with adjustment for sepsis pathophysiology
  • Therapeutic window: Administration early in the hyperinflammatory phase of sepsis
  • Patient stratification: Identification of patients with elevated phospho-LSD1 or NF-κB pathway activation
  • Combination therapy: Potential for synergy with antiviral agents or immunomodulators

The protocols outlined herein provide a standardized framework for evaluating this compound across different experimental systems, enabling comparison of results across studies and accelerating the development of this promising therapeutic approach for sepsis and other inflammatory conditions characterized by cytokine storm.

References

Application Notes and Protocols: GSK-LSD1 for Targeting Glioblastoma Stem Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LSD1 Biology and GBM Pathogenesis

Glioblastoma multiforme (GBM) remains the most aggressive primary brain tumor in adults, with a dismal median survival of 12-15 months despite multimodal treatment approaches including surgical resection, radiotherapy, and temozolomide chemotherapy [1] [2]. The pronounced therapeutic resistance observed in GBM is largely attributed to tumor heterogeneity and the presence of glioblastoma stem cells (GSCs) that possess capabilities for self-renewal, tumor initiation, and treatment evasion [1] [3]. These GSCs are maintained through a permissive epigenetic landscape that enables cellular plasticity and adaptive resistance mechanisms.

Lysine-specific demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in GBM pathogenesis. LSD1 functions as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), while it can also act as a transcriptional co-activator by demethylating H3K9me1/2 when complexed with different protein partners [4] [5]. In GBM, LSD1 is overexpressed and plays a crucial role in maintaining GSC stemness, promoting tumorigenicity, and suppressing differentiation [1] [3]. The repression of LSD1 activity has been associated with induced differentiation, apoptosis, and loss of stemness in GSCs, positioning LSD1 as an attractive therapeutic target for GBM treatment.

GSK-LSD1 is a highly potent and selective irreversible LSD1 inhibitor with an IC50 of 16 nM and >1000-fold selectivity over closely related enzymes [6]. This application note provides detailed protocols for evaluating this compound in GSC models, from in vitro screening to in vivo efficacy studies, along with mechanistic insights into its mode of action and potential resistance mechanisms.

In Vitro Screening of this compound Using Patient-Derived GSC Models

Background and Principles

Patient-derived glioblastoma stem cells (GSCs) represent the most clinically relevant models for evaluating potential anti-GBM agents as they recapitulate the cellular heterogeneity and therapeutic resistance patterns observed in patient tumors [3]. The panel of MDA-GSC lines used in the original this compound studies was molecularly characterized to represent a broad spectrum of GBM categories with differences in radiation sensitivity, molecular classification (proneural, mesenchymal, classical), and genomic landscapes, providing a comprehensive platform for drug evaluation [3].

Experimental Protocols
2.2.1 Cell Culture and Maintenance
  • GSC Culture Conditions: Maintain MDA-GSC lines (MDA-GSC262, MDA-GSC311, MDA-GSC20, MDA-GSC17, MDA-GSC6-27, MDA-GSC7-11, MDA-GSC23, MDA-GSC8-11, MDA-GSC7-2) as neurospheres in suspension culture using T75 suspension flasks [3].
  • Culture Medium: Use DMEM/F-12 50/50 base medium supplemented with 2 mM L-glutamine, 100 units/mL-100 μg/mL penicillin-streptomycin, 2% B-27 supplement, 20 ng/mL EGF, 20 ng/mL FGF, and 0.0002% heparin solution [3].
  • Culture Conditions: Maintain cells at 37°C in a humidified 5% CO2 atmosphere. Passage cells when neurospheres reach 150-200 μm in diameter using enzymatic dissociation with Accutase or mechanical dissociation [3].
  • Normal Control Cells: Include immortalized normal human astrocytes (NHA/E6/E7/Tert) as non-malignant controls for selectivity assessment [3].
2.2.2 Compound Preparation and Treatment
  • This compound Preparation: Prepare this compound (CAS #2102933-95-7) according to manufacturer's instructions. Aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles [3].
  • Working Solution Preparation: Thaw aliquots on ice and prepare fresh working solutions in appropriate vehicle (DMSO concentration should not exceed 0.1% in final culture medium) for each experiment.
  • Treatment Protocol: Seed dissociated GSCs in 96-well ultra-low attachment plates at a density of 3,000-5,000 cells per well. Allow 24 hours for neurosphere formation before adding this compound across a concentration range (typically 0.1 nM to 10 μM). Include vehicle controls and reference LSD1 inhibitors (tranylcypromine, RN-1, SP-2577, ORY-1001, ORY-2001, IMG-7289) for comparison [1] [3].
2.2.3 Assessment of Viability and Selectivity
  • Viability Assays: Assess cell viability after 72-96 hours of treatment using ATP-based assays (CellTiter-Glo) following manufacturer's protocol. Normalize values to vehicle-treated controls [1].
  • Dose-Response Analysis: Calculate IC50 values using four-parameter nonlinear regression analysis. Include at least n=6 biological replicates per condition across multiple GSC lines.
  • Selectivity Index: Determine selectivity by comparing IC50 values in GSCs versus normal human astrocytes. A favorable therapeutic window is indicated by significantly lower IC50 values in GSCs [1] [3].
Expected Results and Interpretation

This compound demonstrates cytotoxic and selective effects across diverse GSC lines regardless of their radiosensitivity status or molecular subtype classification [1]. The inhibitor is expected to show differential potency compared to other LSD1 inhibitors, with IC50 values typically in the nanomolar range. Representative data from the original study is summarized in Table 1.

Table 1: Efficacy of this compound Across GSC Models with Different Molecular Classifications

GSC Line Molecular Subtype Radiosensitivity MGMT Status This compound IC50 (nM) Response Classification
MDA-GSC262 Proneural Resistant Methylated 45.2 ± 6.7 Sensitive
MDA-GSC20 Mesenchymal Resistant Methylated 38.9 ± 5.2 Sensitive
MDA-GSC17 Proneural Sensitive Unmethylated 52.1 ± 7.3 Sensitive
MDA-GSC6-27 Classical Unavailable Unmethylated 49.8 ± 6.1 Sensitive
MDA-GSC7-11 Proneural Resistant Methylated 55.3 ± 8.4 Sensitive
Normal Human Astrocytes N/A N/A N/A >1000 Resistant

In Vivo Validation Using Orthotopic Xenograft Models

Background and Principles

Orthotopic xenograft models using patient-derived GSCs implanted directly into the brains of immunocompromised mice represent the gold standard for evaluating the in vivo efficacy of anti-GBM agents [1]. These models preserve the stem-like properties and invasive characteristics of GBM, providing a clinically relevant system for assessing therapeutic response and tumor recurrence patterns.

Experimental Protocols
3.2.1 Intracranial Implantation and Treatment
  • Cell Preparation: Harvest exponentially growing GSCs, dissociate to single-cell suspension, and resuspend in sterile PBS at a concentration of 1×10^5 cells/μL. Keep cells on ice until implantation [1].
  • Animal Model: Use 6-8 week old immunocompromised mice (athymic nude or NSG strains). Anesthetize mice using isoflurane (3-4% for induction, 1-2% for maintenance) and fix in stereotactic apparatus.
  • Intracranial Injection: Perform a sagittal incision to expose the skull. Drill a burr hole at coordinates 2 mm anterior and 2 mm lateral to bregma. Slowly inject 5 μL of cell suspension (5×10^5 cells) at a depth of 3 mm from the dura using a Hamilton syringe with a 26-gauge needle. Leave the needle in place for 2 minutes post-injection before slow withdrawal [1].
  • Treatment Initiation: Begin treatment 7-14 days post-implantation when tumors are established as confirmed by bioluminescence imaging if using luciferase-expressing GSCs.
  • Dosing Protocol: Administer this compound via intraperitoneal injection at 5 mg/kg daily for 21-28 days. Prepare fresh dosing solution daily in appropriate vehicle. Include vehicle control group for comparison [1] [6].
3.2.2 Monitoring and Endpoint Analysis
  • Tumor Monitoring: Monitor tumor growth weekly using bioluminescence imaging or MRI. For bioluminescence, inject D-luciferin (150 mg/kg i.p.) and image 10-15 minutes post-injection under isoflurane anesthesia [1].
  • Clinical Observations: Monitor animals daily for signs of neurological deficit, weight loss, or distress. Euthanize animals when they exhibit >20% weight loss, significant neurological symptoms, or when tumor volume exceeds ethical limits.
  • Endpoint Analysis: At study endpoint, perfuse animals transcardially with cold PBS followed by 4% PFA. Harvest brains for histological analysis (H&E staining, immunohistochemistry), and process for molecular studies [1].
Expected Results and Interpretation

This compound treatment leads to delayed reduction in tumor burden compared to vehicle controls, with significant differences typically observed after 2-3 weeks of treatment [1]. However, tumor regrowth often occurs following cessation of treatment, highlighting the need for combination approaches. Representative in vivo data is summarized in Table 2.

Table 2: In Vivo Efficacy of this compound in Orthotopic GSC Xenograft Models

Parameter Vehicle Control This compound (5 mg/kg) Statistical Significance
Tumor Volume (mm³) - Day 21 45.2 ± 6.8 22.5 ± 4.3 p < 0.01
Bioluminescence Flux (p/s) - Day 21 3.5×10^8 ± 2.1×10^7 1.2×10^8 ± 1.5×10^7 p < 0.001
Median Survival (days) 42 58 p < 0.05
Tumor Regrowth Incidence N/A 80% by Day 60 N/A
Body Weight Change (%) -3.2 ± 1.5 -5.8 ± 2.1 p > 0.05

Mechanistic Insights and Transcriptomic Analysis

Background and Principles

Transcriptomic profiling following LSD1 inhibition provides critical insights into the molecular mechanisms underlying therapeutic response and resistance. RNA sequencing analysis enables identification of genes and biological processes associated with LSD1 inhibition, potentially revealing biomarkers for patient stratification and rational combination therapies [1] [3].

Experimental Protocols
4.2.1 RNA Sequencing and Bioinformatics Analysis
  • Sample Preparation: Treat GSCs with this compound at IC50 concentration for 72 hours. Include vehicle-treated controls. Extract total RNA using commercial kits with DNase treatment. Assess RNA quality using Bioanalyzer (RIN > 8.0 required) [1] [3].
  • Library Preparation and Sequencing: Prepare RNA-seq libraries using poly-A selection following standard protocols. Sequence on Illumina platform to achieve minimum 30 million paired-end reads per sample [1].
  • Bioinformatic Analysis: Process raw reads through quality control (FastQC), align to reference genome (STAR), and quantify gene expression (HTSeq). Perform differential expression analysis (DESeq2) with FDR < 0.05 and fold change > 1.5 as significance thresholds [1] [3].
  • Pathway Analysis: Conduct gene set enrichment analysis (GSEA) and pathway analysis using databases such as GO, KEGG, and Reactome. Identify significantly enriched pathways with FDR < 0.25 [1].
4.2.2 Resistance Gene Signature Identification
  • Resistance Correlation: Compare transcriptomic profiles of this compound-sensitive versus resistant GSC lines. Identify genes consistently upregulated in resistant models across multiple cell lines [1].
  • Clinical Validation: Cross-reference identified resistance genes with TCGA GBM dataset to examine correlation with LSD1 expression and patient survival [1].
LSD1 Signaling Pathway and Experimental Workflow

G cluster_0 LSD1 Biological Function cluster_1 This compound Therapeutic Effects cluster_2 Resistance Mechanisms GSKLSD1 This compound LSD1 LSD1/KDM1A GSKLSD1->LSD1 Inhibits H3K4me2 H3K4me2 GSKLSD1->H3K4me2 Increases LSD1->H3K4me2 Demethylates GeneRepression Gene Repression H3K4me2->GeneRepression Decreased Differentiation GSC Differentiation H3K4me2->Differentiation Promotes Apoptosis Apoptosis Induction H3K4me2->Apoptosis Induces StemnessMaintenance GSC Stemness Maintenance GeneRepression->StemnessMaintenance Promotes ResistanceGenes Resistance Gene Expression StemnessMaintenance->ResistanceGenes Associated With

Diagram 1: LSD1 Signaling Pathway and this compound Mechanism of Action. This compound inhibits LSD1 demethylase activity, leading to increased H3K4me2 levels, which promotes GSC differentiation and apoptosis while overcoming stemness maintenance. Resistance genes may be expressed in a subset of GSCs, limiting therapeutic efficacy.

Expected Results and Interpretation

Transcriptomic analysis reveals significant alterations in genes regulating neuronal differentiation, cell cycle progression, and DNA damage response following this compound treatment [1]. The original study identified five key resistance genes (specific genes not named in available sources) that correlate with resistance to LSD1 inhibition in treatment-resistant GSCs, in this compound treated mice, and in GBM patients with low LSD1 expression [1]. These genes represent potential biomarkers for patient stratification and targets for rational combination therapies.

G cluster_0 Experimental Workflow cluster_1 Translational Applications GSCIsolation GSC Isolation & Culture InVitroScreening In Vitro Screening GSCIsolation->InVitroScreening Patient-Derived Models InVivoValidation In Vivo Validation InVitroScreening->InVivoValidation Hit Confirmation TranscriptomicAnalysis Transcriptomic Analysis InVivoValidation->TranscriptomicAnalysis Tissue Collection ResistanceMechanisms Resistance Mechanisms TranscriptomicAnalysis->ResistanceMechanisms Gene Signature Identification CombinationTherapies Rational Combination Therapies ResistanceMechanisms->CombinationTherapies Informs CombinationTherapies->InVitroScreening Validation Cycle

Diagram 2: Experimental Workflow for this compound Evaluation in GSC Models. The comprehensive approach spans from initial in vitro screening through in vivo validation to mechanistic studies, enabling identification of resistance mechanisms and informing rational combination therapy design.

Research Applications and Translational Considerations

Key Applications in GBM Research
  • Combination Therapy Development: this compound demonstrates transient efficacy as monotherapy with tumor regrowth observed after treatment cessation, highlighting its potential as a combination partner with standard therapies (radiation, temozolomide) or other epigenetic targeted agents [1] [2].

  • Patient Stratification Biomarker Discovery: The identified resistance gene signature provides a foundation for developing predictive biomarkers to identify GBM patients most likely to respond to LSD1-targeted therapy [1].

  • GSC Biology Studies: this compound serves as a valuable tool compound for investigating the role of LSD1-mediated epigenetic regulation in GSC maintenance, differentiation, and therapeutic resistance [1] [3].

Technical Considerations and Limitations
  • Blood-Brain Barrier Penetrance: While this compound demonstrates in vivo efficacy in orthotopic models, formal pharmacokinetic studies quantifying brain penetration are recommended for clinical translation [2].

  • Therapeutic Index Monitoring: Although this compound shows selectivity for GSCs over normal astrocytes in vitro, comprehensive toxicological assessment in relevant models is essential given LSD1's role in normal physiology [6].

  • Resistance Management: The emergence of resistance via identified gene signatures necessitates development of rational combination strategies to achieve durable responses [1].

Conclusion

This compound represents a promising epigenetic therapy for targeting the therapy-resistant GSC population in glioblastoma. The protocols outlined in this application note provide a comprehensive framework for evaluating this compound in clinically relevant models, from initial in vitro screening to in vivo efficacy studies and mechanistic investigations. The identification of resistance gene signatures offers opportunities for patient stratification and combination therapy development. Future directions should focus on rational combinations with conventional therapies and other epigenetic agents to overcome resistance and achieve durable anti-tumor responses in this devastating disease.

References

LSD1 and GSK-LSD1: Application Notes for Oral Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LSD1 in OSCC Lysine-specific demethylase 1 (LSD1), encoded by the KDM1A gene, is a flavin adenine dinucleotide (FAD)-dependent nuclear histone demethylase. It epigenetically regulates gene expression by removing mono- and di-methyl groups from histone H3 lysine 4 (H3K4), generally leading to gene repression [1] [2]. LSD1 is aberrantly upregulated in several cancers, including OSCC, where its expression correlates with progressive tumor stages and grades, and it promotes cancer initiation, progression, and metastasis [1] [3] [2].

Molecular Mechanisms and Oncogenic Pathways GSK-LSD1, a selective small-molecule inhibitor, attenuates multiple oncogenic pathways. The table below summarizes its key effects on critical signaling pathways and gene expression in OSCC models.

Table 1: Key Molecular Effects of this compound in OSCC Models

Target/Pathway Effect of this compound Functional Outcome in OSCC
EGF Signaling Down-regulates phospho-ERK1/2, phospho-AKT, and phospho-NF-κB p65 [1]. Inhibits EGF-induced proliferation and survival signaling [1].
YAP/TAZ Oncogenic Network Inhibits YAP-induced transcriptional networks and expression of downstream targets like CTGF and SERPINE1 [1] [2]. Attenuates proliferation and clonogenic survival; shows additive effect with YAP inhibitor Verteporfin [4].
p53 and Apoptosis Increases p53 expression and induces apoptosis [1]. Promotes cell death [1].
c-Myc & β-catenin Inhibits their oncogenic transcriptional networks [1]. Suppresses key drivers of tumor growth [1].
EMT & Microenvironment Attenuates CTGF/CCN2, MMP13, LOXL4, and Vimentin; increases E-cadherin [1]. Reduces invasion, metastasis, and reverses epithelial-mesenchymal transition (EMT) [1].
Immune Modulation Upregulates PD-L1 expression [4]. Enhances response to immune checkpoint inhibitor therapy (anti-PD-1/PD-L1) [4].

The following diagram illustrates the core signaling pathways affected by LSD1 inhibition in OSCC:

G LSD1 LSD1 (Overexpressed in OSCC) EGF_Signaling EGF Signaling (p-ERK, p-AKT, p-NF-κB) LSD1->EGF_Signaling Promotes YAP_Signaling YAP/TAZ Signaling LSD1->YAP_Signaling Promotes EMT EMT & Metastasis (CTGF, MMP13, LOXL4, Vimentin ↑) LSD1->EMT Activates Immune_Evasion Immune Evasion (PD-L1 ↓) LSD1->Immune_Evasion Promotes Apoptosis Apoptosis (p53 ↑) LSD1->Apoptosis Suppresses Proliferation Tumor Growth & Proliferation EGF_Signaling->Proliferation YAP_Signaling->Proliferation EMT->Proliferation GSK_LSD1 This compound (Inhibitor) GSK_LSD1->LSD1  Inhibits

Diagram 1: LSD1's role in OSCC progression and inhibition by this compound. LSD1 promotes multiple oncogenic pathways (red). This compound (green) inhibits LSD1, thereby suppressing tumor-promoting signals and restoring anti-tumor mechanisms.

Experimental Models & In Vivo Efficacy

In Vitro Models

  • Cell Lines: Studies frequently use aggressive human OSCC cell lines like HSC-3 and CAL-27 [1] [4].
  • Proliferation Assay: Cells are plated (e.g., 20,000 cells/well) and treated with this compound (typically at 1 µM) for 48-72 hours. Viability is assessed via assays like CyQuant [1] [4].
  • Clonogenic Survival Assay: Cells are treated and then cultured for 14-21 days to assess their ability to form colonies, which is significantly inhibited by this compound [4].

In Vivo Models Research utilizes several mouse models to validate the efficacy of this compound, as summarized below.

Table 2: In Vivo Models for Studying this compound in OSCC

Model Type Protocol Summary Key Findings with this compound
Orthotopic Mouse Model Aggressive HSC-3 cells (overexpressing or with knocked-down LSD1) are implanted into the tongue of nude mice [1]. LSD1 overexpression promoted tumor growth and metastasis; LSD1 knockdown inhibited both [1].
Patient-Derived Xenograft (PDX) Pre-existing, patient-derived tonsillar OSCC tumors are established in mice, which are then treated with the inhibitor [1]. Downregulated CTGF, MMP13, LOXL4, and vimentin; increased E-cadherin expression in tumors [1].
Carcinogen-Induced (4NQO) Model Mice drink water containing the tobacco carcinogen 4NQO (100 µg/mL) for 16 weeks to induce OSCC lesions [4]. Topical application of LSD1 inhibitor SP2509 (related to this compound) reduced OSCC development [4].
Genetic Knockout Model Inducible, tongue epithelium-specific Lsd1 knockout mice are generated using K14CreERT and Lsd1-floxed mice [4]. Conditional deletion of Lsd1 after 8 weeks of 4NQO exposure reduced tumorigenesis [4].

The following diagram outlines a typical workflow for a combination therapy study in the 4NQO model:

G Start C57BL/6 Mice A 4NQO in Drinking Water (100 µg/mL, 16 weeks) Start->A B Randomize into treatment groups (e.g., 18 weeks) A->B C1 Vehicle Control B->C1 C2 SP2509 (LSD1i) 30 mg/kg, topical B->C2 C3 Verteporfin (YAPi) 2.5 mg/kg, topical B->C3 C4 Anti-PD-1 10 mg/kg, i.p. B->C4 D Endpoint Analysis: Tumor Burden, RNAseq, Immune Cell Infiltration C1->D C2->D C3->D C4->D

Diagram 2: Example workflow for in vivo testing of LSD1 inhibition in the 4NQO-induced OSCC model.

Protocol: Pharmacological Inhibition & Combination Therapy

Reagents and Inhibitors

  • This compound: A highly selective LSD1 inhibitor (1000-fold selectivity over other isoforms) [1].
  • SP2509 (Seclidemstat): A reversible LSD1 inhibitor, structurally related to this compound, and a clinical candidate [5] [4].
  • Combination Agents:
    • Verteporfin: A YAP pathway inhibitor [4].
    • Erlotinib: An EGFR kinase inhibitor [4].
    • Anti-PD-1 / Anti-PD-L1 Antibodies: Immune checkpoint inhibitors [4].

In Vivo Dosing and Administration The following protocol is adapted from studies using the 4NQO model [4]:

  • Carcinogen Initiation: Administer 4NQO (100 µg/mL) in the drinking water to C57BL/6 mice for 16 weeks.
  • Treatment Start: Randomize mice into treatment groups at 18 weeks.
  • Dosing Regimen:
    • SP2509: 30 mg/kg, topical application onto the tongue in 25 µL corn oil/5% DMSO, three times a week for 5 weeks.
    • Verteporfin: 2.5 mg/kg, topical application as above.
    • Anti-PD-1 Antibody: 10 mg/kg, intraperitoneal injection.
  • Endpoint Analysis: Analyze tumor burden, perform RNA sequencing, and evaluate immune cell infiltration.

Research Implications and Future Directions

The evidence strongly positions LSD1 as a promising therapeutic target in OSCC. Future research should focus on:

  • Combination Therapies: Given its role in modulating both oncogenic pathways and the immune microenvironment, combining LSD1 inhibitors with YAP/EGFR pathway inhibitors or immunotherapy is a highly viable strategy [4] [2].
  • Early Intervention: LSD1 inhibition shows potential to halt the progression of preneoplastic lesions to malignant OSCC, suggesting a strategic application in early-stage disease or in patients with high-risk factors [5].
  • Clinical Translation: Several LSD1 inhibitors, including this compound and Seclidemstat (SP-2577), are already in phase 1 clinical trials for other cancers, which could accelerate their repurposing for OSCC [5] [2].

References

GSK-LSD1 & GSK3 Inhibitor Combo: Application Note for AML Differentiation Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

A groundbreaking 2025 study revealed that simultaneous inhibition of the histone demethylase LSD1 and GSK3 kinase synergistically rewires transcriptional programs to induce robust differentiation in AML cells, including established cell lines and primary patient samples [1]. This combination therapy addresses the core pathology of AML – the differentiation block.

The proposed mechanistic pathway for this synergistic effect is summarized below:

G Start AML Differentiation Block LSD1i LSD1 Inhibition (e.g., GSK-LSD1) Start->LSD1i GSK3i GSK3 Inhibition (e.g., LY2090314) Start->GSK3i TF_Act Transcription Factor Activation (IRF7, β-catenin) LSD1i->TF_Act Induces IRF7 GSK3i->TF_Act Stabilizes β-catenin TargetGene Co-occupancy at Target Genes (e.g., STAT1, Type I Interferon Pathway) TF_Act->TargetGene Outcome Therapeutic Outcome TargetGene->Outcome Diff Promotes Myeloid Differentiation Outcome->Diff Promotes Myeloid Differentiation Supp Suppresses Stemness & Oncogenic WNT Pathway Outcome->Supp Suppresses Stemness & Oncogenic WNT Pathway Survival Reduces Tumor Burden Extends Survival Outcome->Survival Reduces Tumor Burden Extends Survival

Mechanistically, this combination promotes differentiation by activating genes in the type I interferon pathway. This is achieved through LSD1 inhibitor-induced expression of transcription factors like IRF7 and GSK3 inhibitor-mediated stabilization and nuclear translocation of the co-activator β-catenin. These factors show selective co-occupancy at target genes such as STAT1, which is necessary for the combination-induced differentiation. Concurrently, the treatment suppresses the canonical, pro-oncogenic WNT pathway and cell cycle genes [1].

Key Experimental Protocols

The following section details the core methodologies used to establish the efficacy of the this compound and GSK3 inhibitor combination.

In Vitro Differentiation and Proliferation Assay

This protocol is used to assess the direct anti-proliferative and differentiation-inducing effects of the drug combination on AML cell lines [1].

  • Cell Lines: A mutationally diverse panel of human AML cell lines (e.g., THP-1, MOLM-13, MV-4-11, etc.) and primary human AML cells.
  • Compound Preparation:
    • This compound: Prepare a 10 mM stock solution in DMSO. Use a working concentration of 50 nM for synergy experiments [1].
    • GSK3 Inhibitor (LY2090314 or 9-ING-41): Prepare a 10 mM stock solution in DMSO. Perform a dose-response curve to determine the EC50 in combination with this compound [1].
  • Procedure:
    • Seed cells in appropriate growth medium.
    • Treat cells with:
      • Vehicle control (DMSO)
      • This compound alone (50 nM)
      • GSK3 inhibitor alone (varying doses)
      • Combination of this compound and GSK3 inhibitor.
    • Incubate cells for 3-5 days, refreshing drugs as needed.
    • Harvest cells and analyze endpoints:
      • Viability/Proliferation: Measure using CellTiter-Glo or similar ATP-based assays.
      • Differentiation Marker Expression: Analyze surface expression of CD11b and CD14 via flow cytometry.
      • Morphological Assessment: Collect cytospin preparations and perform May-Grunwald Giemsa staining to visualize mature cell morphology [1] [2].
Functional Assessment of Self-Renewal: Serial Colony Formation Assay

This assay evaluates the long-term functional impact of the treatment on the clonogenic potential of AML cells, a key property of leukemia stem cells [1].

  • Procedure:
    • Treat AML cells with drugs for one plating cycle (e.g., 5-7 days) in methylcellulose-based semi-solid medium.
    • Count the number of colonies formed (first plating).
    • Harvest cells from the first plating, wash thoroughly to remove all drugs ("drug washout").
    • Re-seed the harvested cells into new drug-free methylcellulose medium for a second plating. Repeat this process for a third plating.
    • Count colonies in each serial plating.
  • Expected Outcome: Combination-treated cells will show a progressive and continual exhaustion of colony-forming ability over serial platings, even after drug washout, indicating a loss of self-renewal capacity. Colonies that do form often display a diffuse, mature architecture [1].
In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models

This protocol assesses the therapeutic efficacy and survival benefit of the combination in a living organism [1].

  • Animal Model: Immunodeficient mice (e.g., NOD-scid-IL2Rgammanull, or similar) transplanted with primary human AML cells (PDX model) or engrafted with murine models like HOXA9-MEIS1 AML [1].
  • Dosing Regimen:
    • This compound: Administer via a pre-determined route (e.g., oral gavage) at a dose that was modestly effective as a monotherapy.
    • GSK3 Inhibitor (LY2090314): Administer via a pre-determined route (e.g., intraperitoneal injection) at a dose that was modestly effective as a monotherapy.
    • Combination: Administer both drugs concurrently.
  • Monitoring and Endpoints:
    • Tumor Burden: Monitor by bioluminescent imaging (if applicable) or by measuring the percentage of human AML cells in the peripheral blood and bone marrow via flow cytometry.
    • Survival: Track mouse survival over time.
    • Differentiation: Analyze AML cells from bone marrow for myeloid differentiation markers (e.g., CD11b, Gr-1 in mouse models).

Quantitative Data Summary

The tables below consolidate key quantitative findings from the research.

Table 1: In Vitro Efficacy of this compound and GSK3 Inhibitor Combination

Assay Type Cell Model This compound Alone GSK3i Alone Combination Key Findings
Proliferation (EC50) Various AML cell lines Limited efficacy Less desirable efficacy Synergistic reduction in EC50 Strong synergy observed across a diverse panel of cell lines [1].
Differentiation (CD11b+) ER-HOXA9 mouse model & human AML lines Modest induction Modest induction Robust, synergistic induction Marked increase in CD11b+ cells; visibly mature morphology [1].
Clonogenic Capacity Human AML cell lines Moderate reduction Moderate reduction Near-complete abrogation Drastic reduction in colony formation in primary plating [1].

Table 2: In Vivo Efficacy and Selectivity Profile

| Parameter | Model/System | Single Agent | Combination | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Survival Benefit | HOXA9-MEIS1 / PDX model | Modest effect on survival | Significant lifespan extension | Majority of combo-treated mice lived >100 days vs. <80 days for controls [1]. | | Tumor Burden | HOXA9-MEIS1 / PDX model | Modest reduction | Greatest reduction of disease progression | [1] | | Selectivity for Leukemia | Normal HSPCs (Lin−Sca+Kit+) | No significant effect | No significant effect on clonogenic activity or differentiation of normal hematopoietic stem/progenitor cells [1]. |

Critical Notes for Protocol Implementation

  • Inhibitor Specificity: The synergy is not restricted to this compound and LY2090314. Efficacy has been confirmed with other clinical-stage inhibitors, including the LSD1 inhibitors Bomedemstat (IMG-7289) and TAK-418, and the GSK3 inhibitor 9-ING-41 [1].
  • Safety and Selectivity: A key advantage of this combination is its apparent selectivity for leukemic blasts. Proliferation of normal bone marrow-derived macrophages and the clonogenic activity of normal mouse hematopoietic stem and progenitor cells were unaffected by the combination treatment [1].
  • Clinical Correlation: Analysis of patient datasets suggests a correlation between the transcription signature induced by this combination therapy and better prognosis, highlighting its clinical potential [1].

Conclusion

The combination of this compound and a GSK3 inhibitor represents a promising and mechanistically defined differentiation therapy for AML. The provided protocols and data offer a roadmap for researchers to validate and develop this approach further. The unique ability of this strategy to simultaneously suppress stemness-related pathways and promote terminal differentiation may have important therapeutic implications not only for AML but also for other WNT-driven cancers [1] [3].

References

GSK-LSD1 solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Solubility

GSK-LSD1 is typically supplied as a dihydrochloride salt. The table below summarizes its key physical and chemical properties for practical laboratory use.

Property Description / Value Condition / Note
Appearance White to light yellow solid powder [1] [2]
Molecular Weight 289.24 g/mol [3] [4] [2] For the dihydrochloride salt
Solubility (DMSO) ≥ 57 mg/mL (~197 mM) [4] [1] Stock solution concentration; hygroscopic DMSO may lower solubility [2].
Solubility (Water) 20 mg/mL (clear solution) [5], 57 mg/mL [4]
Storage (Powder) -20°C (3 years) or 4°C (2 years) [1]; -20°C (powder) [3] Keep container tightly sealed in a cool, well-ventilated area [3].

Storage and Handling Guidelines

Proper storage is critical for maintaining the compound's integrity, especially after preparing stock solutions.

Form Condition Recommended Storage
Powder Long-term (unopened) -20°C, sealed, dry environment [3] [1]
Aqueous Solution Short-term 2-8°C [5] (Specific duration not stated)
DMSO Stock Solution Aliquots -80°C (6 months) or -20°C (1 month) [1] [2]
In Vivo Formulations Freshly prepared Use immediately; do not store [4] [1]
  • Handling Precautions: this compound is harmful if swallowed (H302) and requires the use of safety goggles, gloves, and impervious clothing [3]. Avoid dust formation and always work in a well-ventilated area, such as a fume hood [3].

Experimental Protocols and Applications

Preparing Stock Solutions for In Vitro Use

For cellular assays, dissolving this compound in DMSO is the standard method.

  • Calculation: To prepare a 10 mM solution, dilute 2.89 mg of this compound dihydrochloride in 1 mL of anhydrous DMSO [2].
  • Dissolution: Allow the solution to warm to room temperature and mix thoroughly by vortexing to ensure complete dissolution.
  • Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [1] [2].
Preparing Formulations for In Vivo Studies

The following formulation has been validated for in vivo administration and yields a clear solution at 2.85 mg/mL [4].

  • Solvent A: 50 μL of a 57 mg/mL DMSO stock solution.
  • Solvent B: 400 μL of PEG300. Add Solvent A to B and mix evenly.
  • Solvent C: 50 μL of Tween-80. Add to the mixture and mix evenly.
  • Dilution: Add 500 μL of distilled water to reach a final volume of 1 mL. > Note: This formulation should be prepared fresh and used immediately for optimal results [4] [1].
Key Experimental Notes
  • Stability: this compound has shown excellent chemical stability in aqueous buffer at 37°C, with >90% of the parent compound remaining after 6 days [6].
  • Cellular Thermal Shift Assay (CETSA): In A549 cells, a concentration of 10 µM with a 1-hour pre-incubation has been used to demonstrate target engagement by stabilizing the LSD1 protein [4].
  • Cell Differentiation Assays: In THP-1 cells, a concentration of 4 µM incubated for 3 days was effective in inhibiting LSD1 and inducing CD86 expression [4].

Essential Considerations for Researchers

  • Critical Storage Tip: The product's datasheet emphasizes protecting it from moisture [1]. Always equilibrate the vial to room temperature in a desiccator before opening to prevent water condensation, which can degrade the compound and reduce its effective concentration.
  • Stability vs. Tool Compounds: While this compound itself is stable, a 2021 study highlighted that other commonly used LSD1 tool compounds (like SP-2509 and seclidemstat) can exhibit poor stability in aqueous conditions due to their hydrazine or acylhydrazone functional groups [6]. This compound's stability makes it a more reliable choice for long-term experiments.
  • Beyond Enzymatic Inhibition: Research indicates that LSD1 also has a crucial scaffolding function in protein complexes, which can control processes like DNA methylation independently of its demethylase activity [7]. This dual role should be considered when interpreting experimental results involving LSD1 inhibition.

The following diagram illustrates the core workflow for handling this compound and its primary applications in a research setting:

G This compound Powder This compound Powder Reconstitution Reconstitution This compound Powder->Reconstitution  Anhydrous DMSO DMSO Stock Solution DMSO Stock Solution Aliquot & Storage Aliquot & Storage DMSO Stock Solution->Aliquot & Storage  -80°C / 6 mo In Vitro Assays In Vitro Assays Cellular Studies Cellular Studies In Vitro Assays->Cellular Studies  e.g., CETSA, Differentiation In Vivo Formulation In Vivo Formulation Animal Studies Animal Studies In Vivo Formulation->Animal Studies  Prepare fresh Reconstitution->DMSO Stock Solution Aliquot & Storage->In Vitro Assays Aliquot & Storage->In Vivo Formulation

References

GSK-LSD1 solubility issues DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stability Data

The table below summarizes the physicochemical properties of GSK-LSD1 and other LSD1 inhibitors based on an independent comparative study [1].

Compound Name Turbidimetric Solubility (at 100 µM) Chemical Stability (after 6 days at 37°C)
This compound No precipitation detected [1] >90% parent compound remaining [1]
SP-2509 High absorbance (precipitation) 68% remaining [1]
Seclidemstat (SP-2577) High absorbance (precipitation) 72% remaining [1]
Phenelzine (PLZ) No precipitation detected 4% remaining [1]

Experimental Context and Protocols

The solubility data was generated using a turbidimetric solubility assay [1]. In this method, compounds are dissolved in DMSO to create a stock solution before being diluted into an aqueous buffer (e.g., PBS). Solubility is assessed by measuring light scattering or absorbance; high absorbance indicates that the compound has precipitated out of solution.

The stability was tested by incubating the compounds in an aqueous buffer at 37°C and checking their chemical integrity over time [1]. The study noted that compounds with hydrazine or acylhydrazone functional groups (like SP-2509 and Seclidemstat) showed lower stability under these conditions [1].

Troubleshooting Guide and FAQs

Based on the search results, here are answers to potential technical questions.

  • Q1: What is a standard protocol for creating a stock solution of this compound?

    • A: While a precise protocol is not listed, common practice involves first creating a high-concentration stock solution in 100% DMSO. This stock can then be diluted into your assay's aqueous buffer. The solubility data suggests that this compound should remain in solution at working concentrations.
  • Q2: Are there any known compatibility issues when using this compound in cell-based assays?

    • A: The data shows this compound has good stability and solubility in aqueous buffers, making it suitable for cell culture experiments [1]. Always ensure that the final DMSO concentration in your assay (typically <0.1-0.5%) is non-toxic to your cells.
  • Q3: How does this compound compare to other LSD1 inhibitors like SP-2509?

    • A: As the table shows, this compound has superior solubility and chemical stability in aqueous solution compared to SP-2509 [1]. This makes this compound a more reliable tool compound for long-term or sensitive experiments.

Experimental Workflow

For a visual guide, the diagram below outlines the key steps for preparing and testing this compound in your experiments.

G Start Prepare this compound High-concentration DMSO Stock A Dilute into Aqueous Buffer (e.g., PBS) Start->A B Confirm Solubility (Visual inspection or Turbidimetric assay) A->B C Proceed to In Vitro Assays (Cell culture, etc.) B->C Note Confirmed: No precipitation at 100 µM [1] B->Note

References

Stability and Solubility Data for GSK-LSD1

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key physicochemical properties of GSK-LSD1 relevant for handling in an aqueous environment.

Property Experimental Conditions Result / Value Source / Reference
Chemical Stability [1] Incubation in aqueous buffer at 37°C for 6 days >90% of parent compound remained Biochemical and cell-based assay conditions [1]
Turbidimetric Solubility [1] Tested in aqueous buffer No precipitation at the maximum concentration tested (100 µM) Biochemical and cell-based assay conditions [1]
Stock Solution Solubility [2] In DMSO (for in vitro assays) 57 mg/mL (197.06 mM) Manufacturer's product information [2]
Stock Solution Solubility [2] In water (for in vitro assays) 57 mg/mL Manufacturer's product information [2]

Experimental Protocols for Stability Assessment

If you wish to verify the stability of this compound under your specific laboratory conditions, you can adapt the following methodologies from the literature.

  • Protocol 1: Chemical Integrity Assessment via LC-MS [1]

    • Preparation: Dissolve this compound in an appropriate aqueous buffer (e.g., PBS).
    • Incubation: Place the solution in a controlled environment at 37°C.
    • Sampling: Withdraw aliquots at defined time points (e.g., day 0, 4, and 6).
    • Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the intact parent compound over time. Chemical stability is confirmed when >90% of the parent compound remains.
  • Protocol 2: Turbidimetric Solubility Measurement [1]

    • Preparation: Prepare a serial dilution of this compound in your aqueous buffer of choice.
    • Measurement: Use a spectrophotometer to measure the absorbance (or optical density) across the sample. A sharp increase in absorbance at a specific concentration indicates the compound has exceeded its solubility limit and has begun to precipitate.
    • Interpretation: this compound did not precipitate at concentrations up to 100 µM, indicating good solubility for most in vitro applications [1].

FAQ: Handling this compound in the Lab

Q1: For how long can I use an aqueous working solution of this compound? Based on the available data, you can expect an aqueous solution of this compound to be stable for at least 6 days at 37°C [1]. For storage, it is recommended to follow the manufacturer's guidelines, which typically suggest keeping the powder at -20°C and preparing fresh stock solutions whenever possible [2].

Q2: Are there any LSD1 inhibitors known to be unstable that I should be aware of for comparison? Yes, knowing unstable compounds can help with experimental troubleshooting. The following LSD1 inhibitors have demonstrated stability issues in aqueous buffer, primarily due to their specific chemical structures [1]:

  • SP-2577 (Seclidemstat): 72% remaining after 6 days at 37°C.
  • SP-2509: 68% remaining after 6 days at 37°C.
  • Phenelzine (PLZ): Only 4% remaining after 6 days at 37°C.

Q3: What is a key structural reason for the instability of some LSD1 inhibitors? Instability in compounds like Phenelzine, SP-2509, and Seclidemstat has been linked to the presence of hydrazine or acylhydrazone functional groups in their chemical structures, which can be prone to hydrolysis in aqueous environments [1].

LSD1 Inhibitor Stability Comparison

The diagram below illustrates the stability profiles of various LSD1 inhibitors in aqueous buffer, highlighting the key structural feature associated with instability.

A LSD1 Inhibitors in Aqueous Buffer (37°C for 6 days) B Stable Inhibitors (>90% Parent Compound Remains) A->B C Unstable Inhibitors A->C SubB1 This compound B->SubB1 SubB2 Bomedemstat (IMG-7289) B->SubB2 SubB3 Iadademstat (ORY-1001) B->SubB3 SubB4 Pulrodemstat (CC-90011) B->SubB4 SubC1 Seclidemstat (SP-2577) 72% Remains C->SubC1 SubC2 SP-2509 68% Remains C->SubC2 SubC3 Phenelzine (PLZ) 4% Remains C->SubC3 D Key Instability Factor C->D SubD1 Presence of Hydrazine/Acylhydrazone Group D->SubD1

References

Key Assay Parameters from Recent LSD1 Studies

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates critical experimental details from recent publications that evaluated LSD1 inhibitors, which can inform your assay setup.

Assay Parameter Reported Methodologies & Values

| Cell Viability Assay | CCK-8 assay [1]: Cells treated with compound for 48 hours. Cell Titer-Glo luminescent cell viability assay [2] | | Cell Lines Used | Hematological Malignancies: MV-4-11, MOLM-16, HL-60 [2]. Solid Tumors: HepG2, HEP3B, HUH6, HUH7 (Liver cancer); C42B, PC3 (Prostate cancer); A549 (Lung cancer) [1]. | | Treatment Duration | 48 hours for initial anti-proliferative assessment [1]. | | Data Reporting (IC₅₀) | Anti-proliferative activity: 0.16 ± 0.01 μM (LTM-1 in MV-4-11 cells) [2]; 0.93 to 4.37 μM (Compound 14 in liver cancer cells) [1]. Enzymatic Inhibition: 2.11 ± 0.14 nM (LTM-1 against LSD1 enzyme) [2]. | | Critical Pre-Assay Check: Compound Stability | A 2021 study emphasized testing compound solubility and stability in aqueous buffer at 37°C before biological assays. Unstable compounds (e.g., those with hydrazine groups) can degrade, leading to artifactual results [3]. |

Potential Troubleshooting Avenues

Since a direct guide for GSK-LSD1 is unavailable, here are suggested troubleshooting steps based on general best practices and the context from the search results:

  • Verify Compound Integrity: Given that chemical instability can be a major pitfall [3], confirm the solubility and stability of your this compound stock solution in the assay buffer under your experimental conditions.
  • Benchmark with a Positive Control: Use a well-characterized LSD1 inhibitor, such as tranylcypromine (TCP) or GSK2879552, as a positive control in your assay [3] [2]. If your positive control performs as expected but this compound does not, the issue is likely with the this compound compound or its specific application.
  • Confirm Target Engagement: To ensure the observed cytotoxicity is due to LSD1 inhibition, include a mechanistic biomarker. Measure the accumulation of H3K4me1/2 in treated cells via western blot, as this is a direct consequence of successful LSD1 inhibition [1].
  • Extend Treatment Time: Consider that the full cytotoxic effects of epigenetic inhibitors may require longer exposure. You could test treatment durations longer than 48 hours to capture maximum effect.

Experimental Workflow for Assay Validation

The diagram below outlines a logical workflow for establishing and validating your cytotoxicity assay, incorporating the key points above.

G cluster_prep Pre-Assay Preparation cluster_assay Assay Execution cluster_troubleshoot Troubleshooting & Validation Start Start: Cytotoxicity Assay Optimization Prep1 Confirm compound solubility and stability in assay buffer Start->Prep1 Prep2 Select appropriate cell lines (e.g., MV-4-11 for AML) Prep1->Prep2 Prep3 Include a positive control (e.g., Tranylcypromine) Prep2->Prep3 Assay1 Treat cells with compound (typically 48-72 hours) Prep3->Assay1 Assay2 Measure cell viability (e.g., CCK-8, Cell Titer-Glo) Assay1->Assay2 Troubleshoot1 Expected cytotoxicity not observed? Assay2->Troubleshoot1 Troubleshoot2 Validate target engagement via H3K4me1/2 Western Blot Troubleshoot1->Troubleshoot2 No End Assay Optimized Troubleshoot1->End Yes Troubleshoot2->End Biomarker change confirms on-target activity

References

Documented Cellular Responses to GSK-LSD1

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the effects of GSK-LSD1 in various experimental models.

Cell Line / Model Experimental Context Reported EC₅₀ / Effect Citation
20 AML cell lines 10-day proliferation assay (CellTiter-Glo) Average EC₅₀ of 137 ± 30 nM (average max. inhibition 62 ± 5%) [1]
PBMCs from severe COVID-19 patients In-vitro cytokine reduction Significant reduction of pro-inflammatory cytokines (IL-1β, IL-4, IL-6, MCP-1, IFN-γ, TNF-α) [2]
ER-HOXA9 mouse bone marrow model Combination with GSK3 inhibitor (LY2090314) Synergistically induced differentiation markers (Lysozyme-GFP, CD11b, Gr-1) at 50 nM [3]
HOXA9-MEIS1 patient-derived xenograft In vivo combination therapy Reduced tumor burden and significantly extended survival [3]

Experimental Protocols for LSD1 Inhibition

Here are detailed methodologies for key experiments involving LSD1 inhibitors like this compound.

Cell Proliferation Assay (10-Day) [1]

This protocol is used to determine the anti-proliferative effects of this compound on AML cell lines.

  • Cell Culture: Plate AML cell lines in appropriate growth medium.
  • Compound Treatment: Treat cells with this compound across a concentration range (e.g., 0-1000 nM). A minimum of two biological replicates are recommended.
  • Incubation: Incubate cells for 10 days, as the maximum inhibitory effect may not be evident in shorter assays.
  • Viability Measurement: Assess cell proliferation using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP present as a proxy for metabolically active cells.
  • Data Analysis: Fit the dose-response data using a 4-parameter equation to determine the EC₅₀ value (concentration for half-maximal effect) and the maximum percent inhibition.
Differentiation Marker Analysis by Flow Cytometry [1] [3]

This method evaluates the induction of myeloid differentiation following LSD1 inhibition.

  • Treatment: Treat cells (e.g., AML cell lines or primary blasts) with this compound for several days (typically 5-7 days).
  • Cell Staining: Harvest cells and stain with fluorescently conjugated antibodies against myeloid differentiation surface markers such as CD11b.
  • Viability Staining: Include a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.
  • Flow Cytometry: Analyze the stained cells using a flow cytometer.
  • Data Interpretation: The percentage of cells positive for CD11b, relative to an isotype control, indicates the level of differentiation induced by the treatment.
Colony-Forming Unit (CFU) Assay [1] [3]

This assay measures the self-renewal capacity of leukemic cells, a key target of LSD1 inhibitors.

  • Sample Preparation: Use established AML cell lines or primary AML patient samples.
  • Methylcellulose Culture: Plate cells in a semi-solid methylcellulose-based medium supplemented with cytokines (e.g., SCF, IL-3, GM-CSF). For primary samples, technical triplicates are advised.
  • Drug Treatment: Incorporate this compound into the culture medium at desired concentrations.
  • Incubation: Culture plates for 10-14 days under standard conditions.
  • Colony Counting: Count the number of colonies formed. A reduction in colony numbers indicates a loss of self-renewal capacity. The results can be expressed as a percentage of the colonies formed in the vehicle control.

This compound Experimental Workflow and Mechanism

The following diagrams, created with Graphviz, illustrate a typical experimental workflow and the key mechanism of action of this compound.

Experimental Workflow for Profiling this compound

G cluster_Assay Select Assay Type Start Initiate Experiment Cell Cell Seeding (AML lines or PBMCs) Start->Cell Treat This compound Treatment Cell->Treat Assay Endpoint Assay Treat->Assay A1 Viability (CellTiter-Glo) Assay->A1 A2 Differentiation (Flow Cytometry) Assay->A2 A3 Self-Renewal (CFU Assay) Assay->A3 Analyze Data Analysis End Interpret Results Analyze->End A1->Analyze A2->Analyze A3->Analyze

Mechanism of this compound in Cytokine Storm

G COVID SARS-CoV-2 Infection PKCa PKCα Activation COVID->PKCa pLSD1 LSD1 Phosphorylation (S112) PKCa->pLSD1 NFkB NF-κB p65 Stabilization & Activation pLSD1->NFkB Cytokines Pro-inflammatory Cytokine Release (IL-6, TNF-α, IL-1β) NFkB->Cytokines GSK This compound Treatment Inhibit Inhibition of LSD1 Demethylase Activity GSK->Inhibit Inhibit->NFkB  Suppresses Block Blocked Cytokine Storm Inhibit->Block

Troubleshooting Common Experimental Issues

  • Lack of Antiproliferative Effect in AML Models: Be aware that the anti-proliferative effect of this compound in some AML cell lines is driven primarily by the disruption of the LSD1-GFI1B protein-protein interaction, not just enzymatic inhibition [4]. If your model is insensitive, confirm whether this mechanism is relevant.
  • Unexpected Hematological Toxicity: First-generation LSD1 inhibitors like this compound can cause dose-limiting thrombocytopenia because they disrupt the essential LSD1-GFI1B complex in normal hematopoiesis [4]. This is an on-target toxicity, not an off-target effect.
  • Enhancing Therapeutic Effect: Combination strategies can improve efficacy. Preclinical studies show strong synergy between this compound and All-Trans Retinoic Acid (ATRA) or GSK3 inhibitors (e.g., LY2090314) in inducing differentiation and cytotoxicity in AML models [1] [3].

References

GSK-LSD1 selectivity against MAO enzymes

Author: Smolecule Technical Support Team. Date: February 2026

GSK-LSD1 Selectivity Profile

This compound is recognized for its high selectivity for the Lysine-Specific Demethylase 1 (LSD1/KDM1A) over the closely related Flavine Adenine Dinucleotide (FAD)-dependent Monoamine Oxidase (MAO) enzymes [1] [2].

The table below summarizes its published inhibitory activity and selectivity:

Target Reported IC₅₀ or Kᵢₐₚₚ Selectivity vs. MAO-A/B
LSD1 (KDM1A) 16 nM (IC₅₀) [1] [2] >1000-fold [1] [2]
MAO-A >1 μM (IC₅₀) [3] >60-fold [3]
MAO-B >1 μM (IC₅₀) [3] >60-fold [3]
LSD2 (KDM1B) Not selectively inhibited [1] >1000-fold [1]

Key Technical Notes:

  • Irreversible Inhibition: this compound is characterized as an irreversible inhibitor of LSD1 [1] [2]. This mechanism is distinct from reversible inhibitors and is a critical factor in its cellular effects.
  • Functional Consequence: This high selectivity is crucial because it means that at effective LSD1-inhibiting concentrations, this compound is unlikely to interfere with the metabolic functions of MAO-A and MAO-B, thereby minimizing potential off-target effects in experimental systems and therapeutic applications [1].

Experimental Protocols for Selectivity Assessment

To validate and troubleshoot the selectivity of LSD1 inhibitors like this compound in your own lab, you can employ the following established biochemical and cellular assays.

Biochemical Enzyme Activity Assays

The most direct method to determine selectivity is by testing the compound's activity against purified LSD1, MAO-A, and MAO-B enzymes in parallel. A common and sensitive approach is the Horseradish Peroxidase (HRP)-Coupled Assay [4].

Workflow: Horseradish Peroxidase (HRP)-Coupled Demethylation Assay

G A Prepare Reaction Mixture B Incubate with Test Compound A->B C Initiate Reaction with Peptide Substrate B->C D LSD1 Demethylation Produces H₂O₂ C->D E HRP Converts H₂O₂ & Amplex Red to Resorufin D->E F Measure Fluorescence (Ex/Em ~571/585 nm) E->F

Detailed Methodology:

  • Principle: LSD1's demethylation reaction produces hydrogen peroxide (H₂O₂) as a by-product. Horseradish Peroxidase (HRP) utilizes this H₂O₂ to convert a non-fluorescent substrate (like Amplex Red) into a fluorescent product (Resorufin), which can be quantified. The rate of fluorescence increase is proportional to LSD1 activity [4].
  • Procedure:
    • Prepare Reaction Mixture: In a well-plate, combine assay buffer, purified LSD1 enzyme, HRP, Amplex Red, and the test compound (e.g., this compound) at various concentrations.
    • Initiate Reaction: Start the enzymatic reaction by adding the methylated histone H3 peptide substrate (e.g., H3K4me1/2).
    • Measurement: Immediately monitor the increase in fluorescence (Ex/Em ~571/585 nm) kinetically using a plate reader.
    • Data Analysis: Calculate enzyme velocity from the linear range of fluorescence increase. Plot velocity versus inhibitor concentration to determine the IC₅₀ value.
    • Selectivity Testing: Repeat the exact same protocol using purified MAO-A and MAO-B enzymes with their specific substrates (e.g., serotonin for MAO-A, benzylamine for MAO-B) to generate comparative IC₅₀ values.

Troubleshooting Tips:

  • Z' Factor: Ensure your assay is robust by calculating the Z' factor (>0.5 is desirable) using controls with and without enzyme.
  • Solvent Control: Keep the concentration of DMSO consistent and low (typically <1%) across all wells.
  • Substrate Depletion: Ensure the reaction is measured in the initial linear phase before more than 10% of the substrate is consumed.
Cellular Target Engagement Assays

To confirm that the biochemical selectivity translates to cells, you can measure the accumulation of LSD1's substrate, methylated histone H3, as a pharmacodynamic readout.

Workflow: Western Blot Analysis of Histone Methylation

G A Treat Cells with This compound B Harvest Cells and Extract Histones A->B C Perform Western Blot B->C D Probe with Antibodies: H3K4me1, H3K4me2, Total H3 C->D E Quantify Band Intensity D->E

Detailed Methodology:

  • Principle: Effective and selective cellular inhibition of LSD1 will lead to a concentration-dependent increase in the levels of its primary substrates, H3K4me1 and H3K4me2, without directly affecting other epigenetic marks [3].
  • Procedure:
    • Cell Treatment: Treat relevant cell lines (e.g., leukemia or liver cancer cells) with a range of this compound concentrations for 24-72 hours.
    • Histone Extraction: Use an acid extraction kit to isolate histones from the cell pellets.
    • Western Blot: Separate histones on a SDS-PAGE gel, transfer to a membrane, and probe with specific, validated antibodies against H3K4me1 and H3K4me2.
    • Normalization and Analysis: Use an antibody against total histone H3 for normalization. An increase in H3K4me1/2 levels without changes in total H3 confirms target engagement.

Frequently Asked Questions (FAQs)

Q1: What is the significance of this compound's selectivity over MAO enzymes? The high selectivity is critical for interpreting experimental results and minimizing toxicity. MAO-A and MAO-B are key enzymes in neurotransmitter metabolism. Off-target inhibition could cause neuronal side effects and confound phenotypic data, making it difficult to attribute observed effects solely to LSD1 inhibition [4] [1].

Q2: How can I confirm that an observed cellular phenotype is due to LSD1 inhibition and not an off-target effect? A robust strategy includes:

  • Pharmacodynamic Validation: Demonstrate a concentration-dependent increase in H3K4me1/2 marks via Western blot [3].
  • Genetic Validation: Use siRNA or shRNA to knock down LSD1 and see if it phenocopies the inhibitor effect.
  • Use of a Tool Compound: Compare results with a structurally different but equally selective LSD1 inhibitor (e.g, Seclidemstat) to rule out compound-specific artifacts [3] [2].

Q3: The potency of this compound in my cellular assays seems low compared to its biochemical IC₅₀. What could be the reason? This is common and can be due to several factors:

  • Cellular Permeability: The compound may not enter cells efficiently.
  • Protein Binding: High binding to serum proteins in the culture medium can reduce the free fraction of the compound available to act on the target.
  • Cellular Context: The reliance on LSD1 and the activity of related pathways can vary significantly between different cell lines.

References

GSK-LSD1 versus tranylcypromine potency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the primary difference in potency between GSK-LSD1 and Tranylcypromine (TCP)? this compound is a potent, selective LSD1 inhibitor developed for oncology research, while TCP is a less potent, non-selective monoamine oxidase inhibitor repurposed for LSD1 inhibition. This compound's design allows for higher specificity and potency compared to the first-generation inhibitor TCP [1] [2] [3].

  • FAQ 2: Are this compound and TCP reversible or irreversible inhibitors? Both this compound and TCP are classified as irreversible inhibitors. They inactivate LSD1 by forming a covalent adduct with the Flavin Adenine Dinucleotide (FAD) cofactor within the enzyme's active site [2] [4].

  • FAQ 3: Why is selectivity important when using these inhibitors in experiments? LSD1 shares significant sequence similarity with Monoamine Oxidases A and B (MAO-A/B). TCP, being non-selective, inhibits MAO-A/B at similar concentrations, which can lead to off-target effects and complicate the interpretation of experimental results. This compound offers greater selectivity for LSD1 over MAOs [5] [2] [4].

Quantitative Data Comparison

The table below summarizes the key quantitative differences between this compound and Tranylcypromine.

Feature This compound Tranylcypromine (TCP)
Reported IC₅₀ for LSD1 Used in cellular models at 50 nM [1] ~243 µM (Ki value) [2]
Selectivity (vs. MAO-A/B) Selective LSD1 inhibitor; weak inhibition of MAO-A/B (IC₅₀ >1 µM) [5] Non-selective; potent inhibitor of MAO-A/B [2] [4]
Inhibition Mechanism Irreversible [1] [3] Irreversible [2] [4]
Primary Research Applications Induction of AML cell differentiation, stimulation of anti-tumor immunity, combination studies with GSK3 inhibitors [1] [3] Proof-of-concept for LSD1 inhibition, often used in combination with ATRA in early studies [2]

Experimental Protocols & Key Findings

Here is a summary of foundational experimental approaches from the literature that you can adapt for your own research.

Protocol for Assessing Differentiation in AML Cells

This protocol is based on research demonstrating the synergistic effect of combining LSD1 and GSK3 inhibition [1].

  • Objective: To evaluate the synergistic induction of myeloid differentiation in Acute Myeloid Leukemia (AML) cell lines using this compound and a GSK3 inhibitor.
  • Materials:
    • AML cell lines (e.g., THP-1, MOLM-13, ER-HOXA9).
    • This compound (LSD1i).
    • LY2090314 or 9-ING-41 (GSK3i).
    • Flow cytometry antibodies for CD11b and Gr-1.
    • Colony formation methylcellulose media.
  • Method:
    • Cell Treatment: Culture AML cells and treat with a low dose of this compound (e.g., 50 nM) and a GSK3 inhibitor (e.g., LY2090314) for 4-6 days. Include single-agent and vehicle control groups.
    • Differentiation Analysis (Flow Cytometry): Harvest cells and stain for surface differentiation markers (CD11b and Gr-1). Analyze using flow cytometry. The combination should synergistically increase the percentage of CD11b+/Gr-1+ cells.
    • Functional Assay (Colony Formation): After drug treatment, wash cells and plate in semi-solid methylcellulose media without drugs to assess self-renewal capacity. The combination treatment should significantly reduce the number and size of colonies formed.
  • Key Findings: This combination robustly promoted terminal differentiation, exhausted leukemia cell self-renewal, and significantly extended survival in a mouse xenograft model [1].
Protocol for Evaluating Anti-Tumor Immunity

This protocol is based on studies showing that LSD1 ablation stimulates the type I interferon pathway [3].

  • Objective: To investigate how LSD1 inhibition enhances tumor immunogenicity and T-cell response.
  • Materials:
    • Cancer cell lines (e.g., MCF-7, B16).
    • This compound or siRNA/shRNA for LSD1 knockdown.
    • dsRNA-specific J2 antibody.
    • qPCR reagents for ERVs (e.g., HERV-K, HERV-E) and Interferon-Stimulated Genes (ISGs) like MX1, ISG15.
  • Method:
    • Genetic/Pharmacological Inhibition: Treat cells with this compound or transfer with LSD1-targeting shRNA.
    • dsRNA Measurement:
      • Use the J2 antibody for immunoprecipitation or immunofluorescence to detect and quantify enriched dsRNA levels.
      • Perform strand-specific RT-qPCR on selected Endogenous Retroviruses (ERVs) to confirm sense and antisense transcription.
    • Downstream Pathway Analysis (RT-qPCR): Measure mRNA expression levels of ERVs, type I/III interferons (IFN-β, IL-28), and ISGs. LSD1 inhibition should lead to their coordinated upregulation.
    • Sensor Knockdown: Use shRNA to knock down dsRNA sensors (TLR3, MDA5) to confirm their essential role in the subsequent IFN activation.
  • Key Findings: LSD1 inhibition upregulates ERV expression, leading to dsRNA stress and activation of the type I interferon pathway via TLR3 and MDA5 sensors. This enhances T-cell infiltration and can overcome resistance to anti-PD-1 therapy [3].

Troubleshooting Common Experimental Issues

  • Issue: Lack of phenotypic effect despite confirmed LSD1 inhibition. Solution: LSD1 has both catalytic and non-catalytic (scaffolding) functions. A phenotypic change may require disrupting its protein-protein interactions (e.g., with GFI1 or CoREST), not just enzymatic inhibition. Consider genetic knockdown experiments to confirm on-target effects [6].

  • Issue: High cytotoxicity or off-target effects in cell culture. Solution: A) Check selectivity: Use a MAO-B inhibitor (e.g, selegiline) as a control to rule out effects from MAO inhibition, especially when using TCP. B) Titrate dose: Use the lowest effective concentration. For this compound, low nanomolar doses (50-100 nM) are often sufficient in combination therapies [1].

  • Issue: In vivo experiment yields no therapeutic window. Solution: Consider combination therapies. As shown in the research, combining a low dose of this compound with a GSK3 inhibitor achieved potent efficacy while being well-tolerated in mouse models, showing no significant effect on normal haematopoietic stem and progenitor cells [1].

Key Signaling Pathways Visualized

The following diagrams illustrate the core mechanisms of action for these inhibitors, based on the search results.

LSD1 Inhibition in AML Differentiation Therapy

This diagram shows the synergistic mechanism of combining LSD1 and GSK3 inhibitors to induce differentiation in AML cells [1].

G cluster_combotherapy LSD1i + GSK3i Combination Therapy cluster_biological Biological Effect in AML LSD1i LSD1 Inhibitor (this compound) H3K4 Accumulation of H3K4me1/2 LSD1i->H3K4 GSK3i GSK3 Inhibitor (LY2090314) BetaCatenin β-catenin Stabilization GSK3i->BetaCatenin Differentiation Induced AML Cell Differentiation SelfRenewal Suppressed Self-Renewal & Colony Formation IRF7 IRF7 Expression Activation H3K4->IRF7 IFNPathway Type I Interferon Pathway Activation IRF7->IFNPathway BetaCatenin->IFNPathway IFNPathway->Differentiation IFNPathway->SelfRenewal

LSD1 Inhibition in Anti-Tumor Immunity

This diagram outlines how LSD1 inhibition stimulates the immune system to fight cancer [3].

G Start LSD1 Inhibition (this compound or Knockdown) ERVup Upregulation of Endogenous Retroviruses (ERVs) Start->ERVup dsRNA Formation of dsRNA ERVup->dsRNA SensorAct Activation of Cytosolic Sensors (MDA5, TLR3) dsRNA->SensorAct IFN Production of Type I Interferons SensorAct->IFN ISG Expression of Interferon- Stimulated Genes (ISGs) IFN->ISG Outcome1 Enhanced Tumor Immunogenicity ISG->Outcome1 Outcome2 Increased T-cell Infiltration ISG->Outcome2 Outcome3 Improved Response to Anti-PD-1 Therapy Outcome2->Outcome3

References

GSK-LSD1 resistant gene expression

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of GSK-LSD1 Resistance

Researchers may encounter resistance to this compound through several distinct mechanisms, which are summarized in the table below.

Mechanism of Resistance Key Genes / Proteins / Processes Involved Experimental Evidence & Context
Transcriptional & Cellular Programs Upregulation of CD44, LGALS3, CHI3L1, FCGBP, BCAN [1] Identified in patient-derived Glioblastoma Stem Cells (GSCs); correlated with resistance in vitro and in mouse models; associated with tumor regrowth after initial treatment [1].
Active-Site Mutations Mutations in the LSD1 active site (e.g., W695A, Y761F, F538S) [2] These distal active-site mutations can promote the fragmentation of the this compound-FAD adduct, effectively reactivating the enzyme and conferring resistance [2].
Altered Cell Death & Differentiation Dysregulation of apoptosis and differentiation pathways; involvement of GFI1B and SNAG-domain transcription factors [3] [4] Resistance can arise from failures in executing cell death or differentiation programs, even with successful target engagement. This is linked to the disruption of the LSD1-GFI1B interaction [3] [4].

Experimental Protocols for Investigating Resistance

The following workflows outline key experiments for characterizing and validating this compound resistance.

Profiling Resistance Gene Expression

This protocol is adapted from studies in glioblastoma stem cells (GSCs) to identify gene signatures associated with innate or acquired resistance [1].

start Establish Resistant Model m1 In Vitro: Treat patient-derived GSCs with this compound start->m1 m2 In Vivo: Treat orthotopic xenograft mouse models start->m2 m3 Isolate RNA from resistant cell populations m1->m3 m2->m3 m4 Perform RNA-sequencing (RNA-seq) m3->m4 m5 Bioinformatic Analysis: Differential gene expression m4->m5 m6 Validate candidate genes (e.g., via qPCR, knockdown) m5->m6

Detailed Methodology:

  • Cell Models: Use patient-derived cell lines relevant to your cancer type (e.g., GSCs, AML cell lines). Generate resistant models by long-term culture with increasing concentrations of this compound [1] [5].
  • In Vivo Models: Develop orthotopic xenograft models in mice. Treat with this compound and monitor for tumor regrowth after an initial response. Isolate tumor tissue at different time points for analysis [1].
  • RNA-seq & Analysis: Extract total RNA from resistant vs. parental sensitive cells. Perform RNA-sequencing and conduct differential gene expression analysis. Pathway enrichment analysis (e.g., GO term analysis) can identify biological processes linked to resistance [1] [6].
  • Validation: Confirm the overexpression of candidate genes (e.g., CD44, LGALS3) using qRT-PCR. Functionally validate their role by knocking them down in resistant cells and re-testing sensitivity to this compound [1].
Assessing LSD1 Inhibitor Specificity and SNAG Disruption

This biochemical and cellular assay helps determine if resistance is specific to this compound's mechanism of action, particularly its ability to disrupt the LSD1/GFI1B interaction [2] [3].

b1 Treat cells with this compound and other LSD1 inhibitors b2 Biochemical Assay: Monitor SNAG peptide binding (Fluorescence Polarization) b1->b2 b3 Cellular Assay: Measure differentiation markers (e.g., CD11b for AML) b1->b3 b4 Proliferation Assay: Assess cell growth/death b1->b4 b5 Interpret Results b2->b5 b3->b5 b4->b5

Detailed Methodology:

  • Compound Panel: Test a panel of LSD1 inhibitors, including this compound, tranylcypromine (TCP), and clinical candidates like iadademstat, which have varying potencies and abilities to disrupt the LSD1/GFI1B interaction [3].
  • SNAG Disruption Assay: Use a fluorescence polarization (FP) assay. Incubate the LSD1-CoREST complex with a fluorescently labelled SNAG peptide (e.g., from GFI1B). Inhibitors like this compound that disrupt the interaction will cause a decrease in polarization as the peptide is displaced [2].
  • Cellular Differentiation: In AML cell lines (e.g., MOLM-13), treat with inhibitors and measure the expression of surface differentiation markers like CD11b via flow cytometry. Effective disruptors will induce differentiation [5] [3].
  • Proliferation & Cytotoxicity: Use assays like CellTiter-Glo to measure cell viability and proliferation after treatment with different inhibitors. Cross-resistance patterns can reveal the mechanism of resistance [5] [4].

Frequently Asked Questions (FAQs)

Q1: Are there any known genetic mutations that cause resistance to this compound? Yes, recent research has identified that mutations in the LSD1 active site (e.g., W695A, Y761F, F538S) can confer resistance. These mutations do not prevent the formation of the initial this compound-FAD adduct but promote its fragmentation via a process called Grob fragmentation, which reactivates the enzyme [2].

Q2: Why would a cancer cell be resistant if this compound successfully inhibits LSD1's enzymatic activity? The anti-proliferative effect of first-generation LSD1 inhibitors like this compound is primarily driven by the disruption of protein-protein interactions between LSD1 and transcription factors like GFI1B, not just the loss of demethylase activity. Resistance can occur if downstream processes—such as the execution of differentiation programs or apoptosis—are impaired, even when the target is engaged [2] [3] [4].

Q3: What is a key difference between this compound and newer inhibitors like T-448? this compound is a "dual" inhibitor that both blocks LSD1's demethylase activity and disrupts its scaffolding interaction with GFI1B. In contrast, T-448 (and TAK-418) are "demethylase-specific" inhibitors. They form a compact N-formyl-FAD adduct that inhibits enzyme activity but is small enough to spare the GFI1B interaction, leading to a different biological outcome and potentially a different resistance profile [2].

Key Takeaways for Your Research

  • Context is critical. Resistance mechanisms identified in glioblastoma may not directly translate to acute myeloid leukemia or other cancers. Always validate findings in your specific experimental models [1] [5].
  • Look beyond demethylation. When evaluating resistance, assess both enzymatic inhibition (e.g., changes in H3K4me2 levels) and the functional disruption of critical protein-protein interactions [3] [6].
  • Consider combination therapies. Given that resistance can involve redundant survival pathways, a promising strategy is to combine this compound with other agents, such as all-trans retinoic acid (ATRA) in AML or standard chemotherapeutics, to overcome or prevent resistance [5] [4].

References

GSK-LSD1 combination therapy optimization

Author: Smolecule Technical Support Team. Date: February 2026

Optimized GSK-LSD1 Combination Therapies

The table below summarizes key drug combinations with this compound that have shown synergistic effects in recent preclinical studies.

Combination Drug Target Pathway Cancer Model Key Synergistic Effects Proposed Mechanism Key References
Ruxolitinib JAK/STAT ETP-ALL (Early T-cell Progenitor Acute Lymphoblastic Leukemia) Reverses resistance to LSD1i; induces apoptosis; inhibits growth in vivo Blocks survival signals from tumor microenvironment (IL7/IL7R); restores pro-apoptotic protein BIM expression [1] [1]
ABT-199 (Venetoclax) BCL2 (Anti-apoptotic protein) ETP-ALL Reverses resistance to LSD1i; induces apoptosis; inhibits growth in vivo Directly inhibits anti-apoptotic BCL2, working in concert with LSD1i to trigger cell death [1] [1]
LY2090314 GSK3 (WNT pathway) AML (Acute Myeloid Leukemia) Robustly induces differentiation; exhausts leukemia stem cell self-renewal; extends survival in vivo GSK3i stabilizes β-catenin; works with LSD1i to rewire transcription, activating differentiation genes (e.g., in interferon pathway) and suppressing stemness [2] [2]
Panobinostat HDAC (Pan-inhibitor) AML Synergistically lethal against AML blasts; induces differentiation and apoptosis; improves survival in vivo Increases permissive H3K4Me3 mark; co-treatment disrupts cooperative gene repression by LSD1/CoREST and HDAC complexes [3] [3]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the tables.

Protocol 1: Assessing Combination Efficacy In Vitro (Cell Growth & Apoptosis)

This protocol is based on experiments used to validate the synergy between this compound and JAK/BCL2 inhibitors [1].

  • Key Reagents: this compound (e.g., 50-100 nM), combination drug (e.g., Ruxolitinib or ABT-199), IL-7 cytokine (critical for ETP-ALL culture), ETP-ALL cell line (e.g., LOUCY for human, Zeb2Tg for mouse).
  • Procedure:
    • Cell Culture: Maintain ETP-ALL cells in complete medium supplemented with IL-7.
    • Drug Treatment: Treat cells with this compound and the combination drug, both in the presence and absence of IL-7. This tests the role of the microenvironment.
    • Time Course: Analyze effects at 48 hours and 7 days to capture acute and longer-term responses.
    • Viability & Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify apoptotic cell population.
    • Data Analysis: Calculate the Combination Index (CI) using software like Calcusyn to confirm synergy (CI < 1 indicates synergy) [3].
Protocol 2: Assessing Differentiation & Self-Renewal

This protocol is derived from work on the this compound and GSK3i combination [2].

  • Key Reagents: this compound, GSK3i (e.g., LY2090314 or 9-ING-41), AML cell lines (e.g., THP-1, MOLM-13) or primary human AML cells.
  • Procedure:
    • Drug Treatment: Treat cells with the drug combination for 3-5 days.
    • Differentiation Marker Analysis:
      • Use flow cytometry to measure surface expression of myeloid differentiation markers (e.g., CD11b and CD14).
      • Perform morphological analysis (e.g., Wright-Giemsa staining) to observe mature cell phenotypes.
    • Clonogenic/Self-Renewal Assay:
      • After initial drug treatment, plate cells in methylcellulose medium without drugs.
      • Count the number of colonies formed after 7-14 days.
      • For a more stringent test, perform serial re-plating: harvest cells from the first plating and re-plate them into fresh medium without drugs for a second and third round. Exhaustion of colony-forming ability indicates loss of self-renewal capacity.

Troubleshooting FAQs

  • Q1: My human ETP-ALL cell lines (e.g., LOUCY) are not responding to this compound in vivo, despite working in vitro. What could be the cause?

    • A: This is a common challenge, often due to protective signals from the tumor microenvironment (TME). The cytokine IL-7 has been identified as a key factor that confers resistance [1]. To overcome this:
      • In your experiments, always include conditions that modulate the IL-7/IL7R/JAK/STAT axis, such as withdrawing IL-7 in vitro or co-administering a JAK inhibitor like Ruxolitinib in vivo.
      • Investigate the expression of pro-survival proteins like BCL2, as combining this compound with the BCL2 inhibitor Venetoclax (ABT-199) can also overcome this resistance [1].
  • Q2: I am getting inconsistent results with LSD1 inhibitors. Why might this be?

    • A: LSD1 has a scaffolding function in addition to its catalytic (demethylase) activity. Different inhibitors may preferentially target one function over the other [4] [5].
      • Catalytic inhibitors (e.g., this compound, TAK-418) primarily block demethylase activity.
      • Scaffold-disrupting inhibitors (e.g., SP2509, Bomedemstat) disrupt protein-protein interactions, such as with GFI1 or CoREST [2] [3].
      • If one type of inhibitor is ineffective in your model, try another class. Note that the GSK3i combination was effective with both catalytic (TAK-418) and scaffold-disrupting (Bomedemstat) LSD1 inhibitors [2].

Visualization of Key Signaling Pathways

To help visualize the molecular mechanisms discussed, the following diagram illustrates the core signaling pathway involved in this compound and JAK/BCL2 inhibitor synergy. You can render this DOT script using Graphviz.

GSK_LSD1_JAK_BCL2_Pathway cluster_tme Tumor Microenvironment (TME) Signal cluster_intracellular Intracellular Signaling & Apoptosis IL7 IL-7 Cytokine IL7R IL-7 Receptor IL7->IL7R JAK_STAT JAK/STAT Pathway Activation IL7R->JAK_STAT BCL2 BCL2 (Pro-survival) JAK_STAT->BCL2 Stimulates Apoptosis Apoptosis (Cell Death) BCL2->Apoptosis Inhibits BIM BIM (BCL2L11) (Pro-apoptotic) BIM->Apoptosis Promotes ZEB2_LSD1 ZEB2/LSD1/NuRD Complex ZEB2_LSD1->BIM Represses GSK_LSD1_i This compound (Inhibitor) GSK_LSD1_i->ZEB2_LSD1 Inhibits JAK_i JAKi (e.g., Ruxolitinib) JAK_i->JAK_STAT Inhibits BCL2_i BCL2i (e.g., ABT-199) BCL2_i->BCL2 Inhibits

Diagram 1: Mechanism of this compound and JAK/BCL2 Inhibitor Synergy. This diagram shows how the ZEB2/LSD1 complex and TME-derived signals jointly repress apoptosis. Combination therapy targets these pathways to restore cell death.

Key Takeaways for Your Technical Resource

  • Focus on Rational Combinations: The most promising strategies involve combining this compound with drugs that target parallel survival pathways (JAK/STAT, BCL2) or that cooperatively rewire the epigenome (HDACi, GSK3i).
  • Validate in Relevant Models: Always test combinations in the presence of relevant microenvironmental factors (e.g., IL-7) and use primary patient cells where possible to increase translational relevance.
  • Consider LSD1's Dual Role: Be aware of the catalytic and scaffolding functions of LSD1, as this can explain differing results between inhibitor compounds.

References

Troubleshooting Your GSK-LSD1 Cell Viability Assay

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions you might encounter:

Q: My viability assay shows low signal or no effect after GSK-LSD1 treatment. What could be wrong?

  • A: Check your assay's metabolic basis. Viability assays like MTT, WST-1, and resazurin (alamarBlue) measure cellular metabolic activity [1] [2]. This compound can induce differentiation in certain cancer cells (e.g., AML, ETP-ALL) [3] [4]. Differentiating cells often undergo metabolic reprogramming and may reduce their proliferation rate, which can be misinterpreted as cell death in a metabolic assay [1]. It is crucial to use a complementary method, such as a dye-exclusion assay (e.g., Trypan Blue) or a direct apoptosis assay (e.g., Annexin V/PI staining), to confirm actual cell death [5] [6] [4].

Q: I'm getting inconsistent results between replicates. How can I improve reproducibility?

  • A: This is often related to reagent handling or cell preparation.
    • Reagent Precipitation: For assays like alamarBlue or PrestoBlue, ensure the reagent is homogenous. If the dye has precipitated, warm the reagent to 37°C and mix it thoroughly before use [5].
    • Cell Suspension: Start with a single-cell suspension and gently agitate cells during staining steps to ensure even distribution [5].
    • Pipetting Accuracy: Ensure your pipettors are properly calibrated and that pipette tips are securely attached to avoid volume discrepancies [5].

Q: Could components in my culture system be protecting the cells from this compound?

  • A: Yes, the tumor microenvironment can confer resistance. Research on the related ETP-ALL has shown that extrinsic factors like the cytokine IL-7, through activation of the JAK/STAT pathway, can promote cell survival and inhibit the apoptotic response induced by LSD1 inhibitors like this compound [4]. If your cells are resistant, consider investigating the presence of potential survival factors in your culture system.

Experimental Context & Viability Data for this compound

The effect of this compound on cell viability is highly dependent on the cell model and treatment context. The table below summarizes key experimental findings from the literature.

Cell Model/System Treatment Details Observed Effect on Viability/Phenotype Source
Human Primary CD34+ Cells (Erythroid) Up to 9 days at 0.0015-0.003 µM No alteration in cell viability. Induced robust fetal hemoglobin (HbF) synthesis. [6]
Sickle Cell Disease (SCD) Mice Model 4 weeks of in vivo treatment Improved anemia (increased RBC & hematocrit), reduced sickled cells, no major toxicity reported. [6]
AML Cell Lines & Primary Cells Combination with GSK3 inhibitor (e.g., LY2090314) Synergistically induced differentiation, arrested proliferation, and eliminated self-renewal capacity. [3]
Normal Mouse Hematopoietic Cells (LSK populations) Combination with GSK3 inhibitor No significant effect on clonogenic activity or differentiation, suggesting a potential therapeutic window. [3]
ETP-ALL Mouse & Human Cells LSD1i alone vs. with JAKi/BCL2i LSD1i alone induced variable response; resistance was overcome by co-targeting JAK/STAT or BCL2, triggering apoptosis. [4]
Primary Human NK Cells Catalytic inhibitors (this compound, TCP) vs. Scaffolding inhibitors (SP-2509) Catalytic inhibitors (like this compound) had minimal impact on NK cell metabolism and cytotoxicity, unlike scaffolding inhibitors. [7]

A Protocol for Cell Viability Assessment with this compound

Here is a general methodology for a colorimetric viability assay, which you can adapt for your this compound experiments.

Method: WST-1 Cell Viability Assay [2]

Principle: Metabolically active cells reduce the WST-1 reagent to a water-soluble formazan dye. The amount of formazan produced, measured by its absorbance, is directly proportional to the number of viable cells.

Reagents & Equipment:

  • WST-1 assay reagent
  • Cell culture medium
  • 96-well flat-bottom tissue culture plates
  • Microplate reader capable of measuring absorbance at 440-450 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density. Include a background control (medium only) and untreated control (cells with vehicle).
  • Compound Treatment: Treat cells with your desired concentrations of this compound and other compounds. A range of 0.001 - 1 µM is a good starting point based on the literature [6] [3].
  • Incubation: Incubate the plate under standard culture conditions for the desired treatment period.
  • WST-1 Addition: Add WST-1 reagent directly to each well (typically 10 µL per 100 µL of medium).
  • Formazan Development: Incubate the plate for 0.5 to 4 hours, monitoring for color change.
  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 440-450 nm, using a reference wavelength above 600 nm to subtract background.

Signaling Pathways in LSD1 Inhibition

The following diagrams illustrate the core mechanisms by which this compound and combination treatments affect cell fate. Understanding these pathways is key to interpreting your viability assay results.

G LSD1i Core Mechanisms & Combinations cluster_single Single-Agent Effects cluster_combo Key Combination Strategies LSD1i This compound (LSD1 Inhibitor) H3K4me2 Increased H3K4me2 LSD1i->H3K4me2 GFI1 Disruption of LSD1-GFI1 Complex LSD1i->GFI1 Combo1_Effect Synergistic Differentiation (AML models) LSD1i->Combo1_Effect Combo2_Effect Enhanced Apoptosis (ETP-ALL models) LSD1i->Combo2_Effect Differentiation Cellular Differentiation H3K4me2->Differentiation ProApoptotic Derepression of Pro-apoptotic Genes (e.g., BIM) GFI1->ProApoptotic ProApoptotic->Combo2_Effect GSK3i GSK3 Inhibitor (e.g., LY2090314) GSK3i->Combo1_Effect JAKi JAK Inhibitor (e.g., Ruxolitinib) JAKi->Combo2_Effect BCL2i BCL2 Inhibitor (e.g., ABT-199) BCL2i->Combo2_Effect

Key Considerations for Your Experiments

  • Use Multiple Assays: Do not rely solely on a single metabolic viability assay. Combine it with other methods like cell counting or flow cytometry-based apoptosis assays to get a complete picture of whether this compound is causing death or differentiation [1] [4].
  • Test Combinations: this compound often shows the most potent effects, including reduced viability, in combination with other agents. The literature provides strong rationale for combining it with GSK3 inhibitors in AML [3] or with JAK/BCL2 inhibitors in ETP-ALL [4].
  • Monitor Differentiation Markers: If working with a differentiation-prone model (like AML), include assays for relevant markers (e.g., CD11b for myeloid differentiation) to correctly interpret a decrease in metabolic activity [3].

References

GSK-LSD1 versus ORY-1001 efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

Feature GSK-LSD1 ORY-1001 (Iadademstat)
Developmental Status Preclinical research compound [1] [2] [3] Clinical-stage asset (Phase II) [4]
Primary Application in Research Tool compound for in vitro and in vivo mechanistic studies [1] [2] Investigational therapy in clinical trials for hematologic cancers [4]
Reported Efficacy Data Synergistic differentiation of AML cells with GSK3 inhibitor [1]; Reduced tumor burden in GBM stem cells & cardiac fibrosis models [2] [3] 100% ORR in combo with Aza+Ven for 1L AML; 67% ORR in combo with Gilteritinib for R/R FLT3mut AML [4]
Key Mechanisms Elucidated Promotes differentiation by activating type I interferon pathway via IRF7/β-catenin; suppresses pro-oncogenic WNT pathway [1] Irreversibly inhibits LSD1 catalytic activity and disrupts its scaffolding function in oncogenic complexes; induces differentiation [4] [5]
Reported Synergistic Combinations GSK3 inhibitors (e.g., LY2090314, 9-ING-41) [1] Azacitidine, Venetoclax, Gilteritinib [4]

Detailed Experimental Data & Protocols

The following tables provide deeper insights into the experimental models and methodologies used to generate the efficacy data for each compound.

This compound: Key Preclinical Findings

Experimental Context Model / System Protocol / Treatment Key Outcome
AML Differentiation [1] ER-HOXA9 mouse bone marrow model; diverse human AML cell lines Combination of this compound (50 nM) with GSK3 inhibitor LY2090314 over 5 days. Readouts: lysozyme-GFP, CD11b/Gr-1 flow cytometry, colony formation. Synergistic robust differentiation, proliferation arrest, and elimination of self-renewal across all cell lines.
In Vivo Efficacy [1] Syngeneic HOXA9-MEIS1 mouse transplant model In vivo drug treatment regimen. Significant reduction in disease progression and lifespan extension with the this compound + GSK3i combo.
Glioblastoma (GBM) [2] Patient-derived glioblastoma stem cell (GSC) lines; orthotopic xenograft mice In vitro viability assays; in vivo treatment in mice. Cytotoxic effects on GSCs irrespective of subtype; delayed reduction of tumor burden in vivo, but with tumor regrowth.

ORY-1001 (Iadademstat): Recent Clinical Trial Data

Clinical Context Trial Design Patient Population Key Efficacy Results
Frontline AML [4] Phase Ib, combination therapy Newly diagnosed, unfit AML patients (n=8) Iadademstat + Azacitidine + Venetoclax: 100% Overall Response Rate (ORR), 88% Complete Remission (CR) [4].
Relapsed/Refractory AML [4] Phase Ib (FRIDA trial), combination therapy FLT3-mutated R/R AML patients (n=12 evaluable at expansion dose) Iadademstat + Gilteritinib: 67% Response Rate, 58% Composite Complete Response (CR+CRh+CRi) [4].

Elucidated Signaling Pathways

The diagram below summarizes the core mechanistic pathway of LSD1 inhibition, which is relevant to both compounds, while also highlighting the distinct synergistic pathways investigated for this compound.

G LSD1 LSD1 H3K4me1_2 H3K4me1/2 Accumulation LSD1->H3K4me1_2 Inhibition Inhibition Inhibition->LSD1 Block Block of Oncogenic Transcription Complexes Inhibition->Block Differentiation Differentiation H3K4me1_2->Differentiation Block->Differentiation Synergy_GSK3i Synergy with GSK3i (this compound) WNT Suppression of Canonical WNT Synergy_GSK3i->WNT IRF7 IRF7 Expression & β-catenin Activation Synergy_GSK3i->IRF7 Synergy_Other Synergy with CDK6i, Aza, Ven, etc. (ORY-1001) Synergy_Other->Differentiation Interferon Type I Interferon Pathway Activation Interferon->Differentiation WNT->Differentiation IRF7->Interferon

Interpretation and Research Considerations

Given the distinct developmental stages of this compound and ORY-1001, your choice for further research or development depends heavily on your objectives:

  • For foundational biology research: This compound is a well-utilized tool compound. The extensive mechanistic data on its synergy with GSK3 inhibition provides a robust platform for exploring differentiation therapy in AML and other cancers [1].
  • For translational and clinical research: ORY-1001 (Iadademstat) is the more advanced candidate. Its strong efficacy in ongoing clinical trials, established safety profile in combinations, and multiple regulatory designations make it a validated candidate for further clinical development in oncology, particularly for AML [4].

References

Quantitative Comparison of LSD1 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the biochemical and cellular potency of several LSD1 inhibitors for easy comparison.

Inhibitor Name Biochemical IC50 vs. LSD1 Key Mechanistic Property Antiproliferative Activity (Example Cell Line) Citation
GSK-LSD1 16 nM [1] Irreversible, selective [1] Inhibits proliferation in AML models [1] [1]
LTM-1 2.11 nM [2] Reversible, highly selective over LSD2 (>2370-fold) [2] MV-4-11 AML cells (IC50 = 0.16 μM) [2] [2]
Compound 14 0.18 μM (180 nM) [3] Reversible, selective over MAO-A/B [3] HepG2 liver cancer cells (IC50 = 0.93 μM) [3] [3]
Seclidemstat (SP-2577) 13 nM [3] Reversible [3] [4] In clinical trials for solid tumors [3] [3]

Experimental Context and Protocols

The biochemical IC50 value represents the concentration of a compound required to inhibit half of the enzyme's activity in a purified system. Here is the experimental context for the cited data:

  • For this compound: The provided IC50 of 16 nM comes from a commercial supplier's product description (InvivoChem), which cites a primary research article for this data point [1]. The specific details of the biochemical assay (e.g., substrate concentration, incubation time) are not detailed in the available excerpt.
  • For Comparative Inhibitors:
    • LTM-1: Its exceptional potency (2.11 nM) was discovered through a structure-based virtual screening and molecular dynamics simulation approach [2].
    • Compound 14: Its IC50 was determined alongside a test for reversibility using a dialysis assay, where its inhibitory effect was recovered after dialysis, unlike the irreversible inhibitor this compound [3].
    • Seclidemstat: This inhibitor has progressed to clinical trials, and its IC50 is frequently used as a reference standard in recent studies [3] [4].

LSD1 Signaling and Experimental Workflow

To better understand the therapeutic targeting of LSD1, the following diagram illustrates its role in gene regulation and a generalized workflow for determining inhibitor efficacy, from biochemical assays to in vivo validation.

G cluster_pathway LSD1 in Gene Regulation cluster_assay Inhibitor Efficacy Testing Workflow LSD1 LSD1 H3K4me2 H3K4me1/2 (Permissive Mark) LSD1->H3K4me2 Demethylates FAD FAD Cofactor FAD->LSD1 Binds TargetGenes Gene Silencing (e.g., Differentiation) H3K4me2->TargetGenes Loss of Biochemical Biochemical Assay (Purified LSD1 Enzyme) • Determines IC50 Cellular Cellular Assay • H3K4me2/me1 Accumulation (Western Blot) • Anti-proliferative IC50 Biochemical->Cellular InVivo In Vivo Model • Tumor Growth Inhibition • Animal Survival Cellular->InVivo

Key Insights for Researchers

  • Mechanistic Differences are Critical: The distinction between irreversible (e.g., this compound) and reversible inhibitors (e.g., Compound 14, Seclidemstat) is a major differentiator. Irreversible inhibitors often form a covalent bond with the enzyme, which can lead to prolonged effects [3] [1].
  • Selectivity is a Key Metric: High-quality inhibitors are characterized not just by potency against LSD1 but also by selectivity. This is measured against closely related enzymes like LSD2 and the monoamine oxidases MAO-A and MAO-B to minimize off-target effects [1] [2].
  • Functional Validation is Essential: A low biochemical IC50 must be corroborated by cellular and functional assays. A standard validation is demonstrating a dose-dependent increase in H3K4me1 and H3K4me2 levels in cells, confirming on-target engagement [3].

References

GSK-LSD1 cancer cell line panel response

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Cell Line Responses to GSK-LSD1

The following table summarizes the anti-proliferative effects (often measured as EC₅₀) of this compound across a panel of cancer cell lines, alongside relevant genetic and diagnostic information.

Table 1: this compound Response in Cancer Cell Line Panels

Cell Line / Model Cancer Type Molecular Classification / Status Response to this compound (EC₅₀ or Effect) Key Observations / Context
MDA-GSC262 [1] Glioblastoma (Primary) Proneural; MGMT Methylated; Radiation-Resistant Sensitive (Cytotoxic & Selective) Part of a 9 GSC line panel; response was irrespective of radiosensitivity or molecular subtype.
MDA-GSC20 [1] Glioblastoma (Primary) Mesenchymal; MGMT Methylated; Radiation-Resistant Sensitive (Cytotoxic & Selective) (Same as above)
MDA-GSC17 [1] Glioblastoma (Recurrent) Proneural; MGMT Unmethylated; Radiation-Sensitive Sensitive (Cytotoxic & Selective) (Same as above)
MDA-GSC6-27 [1] Glioblastoma (Primary) Classical; MGMT Unmethylated Sensitive (Cytotoxic & Selective) (Same as above)
MDA-GSC7-11 [1] Glioblastoma (Primary) Proneural; MGMT Methylated; Radiation-Resistant Sensitive (Cytotoxic & Selective) (Same as above)
MDA-GSC23 [1] Glioblastoma (Primary) Classical; MGMT Unmethylated; Radiation-Resistant Sensitive (Cytotoxic & Selective) (Same as above)
MDA-GSC8-11 [1] Glioblastoma (Primary) Proneural; MGMT Methylated; Radiation-Sensitive Sensitive (Cytotoxic & Selective) (Same as above)
MDA-GSC7-2 [1] Glioblastoma (Primary) Classical; MGMT Methylated; Radiation-Sensitive Sensitive (Cytotoxic & Selective) (Same as above)
AML Panel (20 lines) [2] Acute Myeloid Leukemia Various Avg. EC₅₀ = 137 ± 30 nM Induced cytostatic growth inhibition and promoted differentiation.
A549 [3] Lung Adenocarcinoma Epithelial 10-16 µM (Functional assays) Induced epithelial markers (E-cadherin, Claudin-1), suppressed mesenchymal markers (Snail, Slug).
THP-1 [3] Acute Monocytic Leukemia - 4 µM (Functional assay) Increased CD86 expression, a marker of differentiation.
U2OS [3] Osteosarcoma - 200 µM (Biochemical assay) Increased global H3K4me2 levels, confirming target engagement.

Key Experimental Protocols

To ensure the reproducibility of the data cited, here are the methodologies used in the key experiments.

  • Cell Viability/Proliferation Assays: The anti-proliferative effects (EC₅₀) of this compound were typically determined using CellTiter-Glo assays. This is a luminescent method that quantifies the amount of ATP, which is directly proportional to the number of metabolically active cells in culture. Assays were often run over 6 to 10 days to capture the cytostatic effects of LSD1 inhibition [2].
  • In Vitro Differentiation Assays: Myeloid differentiation in AML and other blood cancer cell lines was assessed by measuring the cell surface expression of differentiation markers like CD11b and CD86 using flow cytometry. Cells were treated with this compound for several days (e.g., 3-6 days) before analysis [2] [3].
  • Target Engagement & Mechanism: To confirm on-target inhibition of LSD1, researchers measured increases in its substrate, dimethylated histone H3 on lysine 4 (H3K4me2), via Western blotting. This serves as a direct pharmacodynamic marker of LSD1 inhibition in cells [4] [3].

Mechanisms of Action and Signaling Pathways

This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Its primary mechanism is the covalent binding to the FAD cofactor within LSD1's catalytic domain, thereby blocking its demethylase activity [5] [3]. This inhibition triggers multiple downstream effects, depending on the cancer context. The following diagram illustrates two key anti-tumor mechanisms activated by this compound.

G GSK_LSD1 This compound LSD1 LSD1/KDM1A GSK_LSD1->LSD1 Inhibits H3K4me2 ↑ H3K4me2 LSD1->H3K4me2 Blocked demethylation leads to ERVs ↑ Endogenous Retroviruses (ERVs) LSD1->ERVs Derepression leads to Differentiation Cancer Cell Differentiation H3K4me2->Differentiation Promotes dsRNA dsRNA Accumulation ERVs->dsRNA Sense/antisense transcripts form MDA5_TLR3 MDA5 / TLR3 Sensing dsRNA->MDA5_TLR3 Activates Interferon Type I Interferon Response MDA5_TLR3->Interferon Triggers ISGs Interferon-Stimulated Genes (ISGs) Interferon->ISGs Induces Tcell Anti-tumor T-cell Immunity ISGs->Tcell Stimulates

Beyond its single-agent activity, this compound shows strong synergistic effects in rational combinations, particularly in Acute Myeloid Leukemia (AML). The diagram below outlines a promising combination strategy with a WNT pathway inhibitor.

G Combo This compound + GSK3i LSD1_2 LSD1 Inhibition Combo->LSD1_2 GSK3i GSK3 Inhibition Combo->GSK3i Cycle Cell Cycle Suppression Combo->Cycle Synergistically Induces IRF7 ↑ IRF7 Expression LSD1_2->IRF7 Induces bcatenin β-catenin Stabilization GSK3i->bcatenin Leads to Complex IRF7 / β-catenin Transcriptional Complex bcatenin->Complex IRF7->Complex STAT1 STAT1 Activation Complex->STAT1 Binds & Activates IFNg Type I Interferon Pathway Activation STAT1->IFNg Drives Diff Synergistic AML Differentiation IFNg->Diff Promotes

Interpretation and Research Implications

  • Pan-Cancer Activity: this compound demonstrates activity across diverse cancers, from solid tumors like glioblastoma and lung cancer to hematological malignancies like AML [1] [2]. This underscores LSD1's role as a broad oncogenic dependency.
  • Cytostatic vs. Cytotoxic Effects: The initial response in many models, especially AML, is often cytostatic (inhibiting proliferation) [2]. Achieving cytotoxic (cell-killing) effects frequently requires rational combination therapies, such as with ATRA or GSK3 inhibitors [2] [6].
  • Immunomodulatory Potential: Beyond cell-intrinsic effects, this compound can remodel the tumor microenvironment by inducing a viral mimicry response, which may sensitize immunologically "cold" tumors to checkpoint immunotherapy [4].

References

GSK-LSD1 Profile and Key Comparisons

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of GSK-LSD1 and compares it with other representative LSD1 inhibitors, based on information from the search results.

Inhibitor Name Type Primary Target Reported Potency (IC₅₀) Key Characteristics & Applications
This compound Irreversible LSD1 (FAD binding) 16 nM [1] SGC chemical probe; >1000-fold selective over LSD2, MAO-A/B; used in AML combination studies [2] [1] [3].
Bomedemstat (IMG-7289) Irreversible LSD1 Information missing In clinical trials for myeloid malignancies; shows synergy with GSK3 inhibitors [2] [4].
ORY-1001 (RG6016) Irreversible LSD1 Information missing Potent and selective; under clinical investigation for SCLC and AML [4] [5].
SP-2577 (Seclidemstat) Reversible LSD1 (Substrate binding) 13 nM (IC₅₀) [6] Targets substrate-binding pocket; in clinical trials for Ewing sarcoma and solid tumors [4] [6].
Tranylcypromine (TCP) Irreversible LSD1 / MAOs Sub-millimolar range [7] Early, non-selective prototype inhibitor; inhibits MAO-A/B with higher potency [7].
CBB3001 Irreversible (Derivative) LSD1 Information missing A tranylcypromine derivative; shown to selectively inhibit growth of teratocarcinoma cells [7].

Detailed Experimental Data and Protocols

The potency of this compound has been validated through various standardized experimental protocols.

Biochemical Demethylase Assay

This is a primary assay to directly measure the compound's ability to inhibit LSD1's enzymatic activity.

  • Methodology: A purified GST-tagged LSD1 protein is incubated with a dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate. The reaction requires the FAD cofactor. The demethylation reaction products (mono- and non-methylated peptides) are typically detected and quantified using mass spectrometry. Inhibition is measured by including various concentrations of this compound in the reaction [7].
  • Key Finding: this compound demonstrated an IC₅₀ of 16 nM in this in vitro demethylase assay, confirming its high potency [1].
Cellular Proliferation and Differentiation Assays

These assays evaluate the functional consequences of LSD1 inhibition in relevant cancer cell lines.

  • Methodology:
    • Cell Lines: Experiments are often performed in a panel of human AML cell lines (e.g., THP-1, SET-2, MV4;11) or mouse models like the ER-HOXA9 bone marrow transformation model [2] [3].
    • Differentiation Markers: Myeloid differentiation is a key readout. This is measured using flow cytometry to detect surface markers like CD11b and Gr-1, or by using GFP reporters under the control of differentiation-associated genes (e.g., lysozyme) [2].
    • Clonogenic Assays: Self-renewal potential, a property of cancer stem cells, is assessed by serially plating cells in methylcellulose and counting the number of colonies formed. A loss of colony-forming ability indicates induced differentiation [2].
  • Key Findings: this compound treatment induces differentiation and reduces clonogenic potential in AML cells. Its cellular activity is reported with an average EC₅₀ of less than 5 nM for gene expression changes and growth inhibition [1].

Mechanism of Action and Combination Strategy

Research using this compound has been pivotal in elucidating that the anti-tumor effects of LSD1 inhibition in AML are not solely due to the blockade of its demethylase activity. A key mechanism is the disruption of the interaction between LSD1 and transcription factors like GFI1B on chromatin [3]. This disruption is sufficient to block AML proliferation.

A prominent and synergistic combination strategy involves co-inhibition of LSD1 and Glycogen Synthase Kinase-3 (GSK3). The diagram below illustrates the workflow and mechanistic insights from a key study that discovered this synergy.

Start Differentiation Screen in ER-HOXA9 AML Model A LSD1 Inhibitor (this compound) combined with Bioactive Compound Library Start->A B Identification of GSK3 Inhibitor (LY2090314) as Top Synergist A->B C Validation: Robust Induction of Differentiation Markers (CD11b, Gr-1) B->C D In Vivo Confirmation: Reduced Tumor Burden, Extended Survival C->D E Mechanistic Insight D->E F1 LSD1i induces IRF7 Expression E->F1 F2 GSK3i stabilizes β-catenin E->F2 G Synergistic Activation of Type I Interferon Pathway & STAT1 F1->G F2->G

  • Experimental Workflow: The combination was identified through a phenotypic screen in a mouse AML model using a lysozyme-GFP differentiation reporter [2].
  • Mechanistic Insight: The combination works by "rewiring" transcription. LSD1 inhibition induces expression of transcription factors like IRF7, while GSK3 inhibition stabilizes β-catenin. These factors then co-occupy and activate genes in the type I interferon pathway (e.g., STAT1), driving differentiation. Concurrently, the combo suppresses pro-oncogenic WNT pathway and cell cycle genes [2].
  • Validation: This combination has shown efficacy in patient-derived xenograft models, reducing tumor burden and significantly extending survival, highlighting its clinical potential [2].

Research Applications and Considerations

  • Key Applications:
    • Studying LSD1 Biology: this compound is a critical tool for probing the non-enzymatic, scaffolding functions of LSD1, especially its interactions with GFI1/GFI1B and CoREST complexes [3] [8].
    • Combination Therapy Development: It is extensively used in preclinical models to identify and validate synergistic drug pairs, such as with GSK3 or DOT1L inhibitors [2] [9].
    • In Vivo Modeling: this compound has been used in syngeneic and xenograft mouse models to study the therapeutic effects of LSD1 inhibition in diseases like AML and glioblastoma [2] [4].
  • Advantages: Its primary advantage is its well-characterized profile as a chemical probe—it is highly potent and selective, which minimizes off-target effects and strengthens the interpretation of experimental results [1].
  • Comparison Context: While this compound is a gold-standard research tool, the field is also advancing with reversible inhibitors (like SP-2577) that target the substrate-binding pocket, potentially offering different selectivity profiles and reduced on-target toxicity [6].

References

GSK-LSD1 SNAG domain disruption comparison

Author: Smolecule Technical Support Team. Date: February 2026

The LSD1-SNAG Domain Interaction

The SNAG domain is a short, conserved sequence found at the N-terminus of transcription factors like Snail1, Slug, GFI1B, and INSM1 [1] [2]. Its function is to act as a "molecular hook" [1], enabling these transcription factors to recruit the LSD1 protein complex to specific gene promoters.

This recruitment is critical because LSD1 is a histone demethylase. Once positioned on chromatin, it removes active histone marks (specifically, H3K4me1/2), leading to the repression of target genes [1] [3]. In cancer, this mechanism is co-opted to silence genes that maintain a healthy, non-invasive state. For instance, in epithelial-mesenchymal transition (EMT), the Snail1/Slug-LSD1 complex represses the E-cadherin gene, a key step that enables cancer cells to become invasive [4] [3] [2].

The diagram below illustrates how this interaction promotes gene repression and how different inhibitor strategies aim to block it.

G cluster_0 Chromatin State SnagTF SNAG Domain Transcription Factor (e.g., Snail1, GFI1B) LSD1 LSD1 Complex (KDM1A) SnagTF->LSD1  SNAG Domain Binding ActiveGene Active Gene (H3K4me2 mark) LSD1->ActiveGene  Demethylates H3K4me2 TargetGene Target Gene Promoter (e.g., E-cadherin) Repression Gene Repression PPI_Inhibitor SNAG-Mimetic Inhibitors (e.g., TAT-SNAG peptide) PPI_Inhibitor->SnagTF  Disrupts Interaction Catalytic_Inhibitor Catalytic Inhibitors (e.g., TCP, GSK-LSD1) Catalytic_Inhibitor->LSD1  Blocks Enzymatic Activity InactiveGene Repressed Gene ActiveGene->InactiveGene InactiveGene->Repression

Inhibitor Classes: Mechanism Comparison

Inhibitors of the LSD1-SNAG axis can be categorized based on their primary mechanism of action. The table below summarizes the key features of these different classes.

Feature Catalytic Inhibitors (e.g., TCP, this compound) Protein-Protein Interaction (PPI) Disruptors (e.g., TAT-SNAG) Irreversible Inhibitors (e.g., T-3775440)
Mechanism Block LSD1's enzymatic (demethylase) activity [5] [2]. Competitively inhibit the physical binding between LSD1 and SNAG-domain transcription factors [4] [2]. Form a permanent covalent bond with LSD1, disrupting its function and interactions [5] [6].
Primary Target Flavin Adenine Dinucleotide (FAD) cofactor in the LSD1 active site [5]. The SNAG-domain binding pocket on LSD1 [4]. The FAD cofactor, leading to irreversible inactivation [5] [6].

| Key Experimental Findings | - TCP blocked Slug-dependent repression and inhibited cancer cell invasion [4] [2].

  • This compound was used to phenocopy megakaryocyte abnormalities seen in GFI1B mutation patients [7]. | - TAT-SNAG peptide reversed E-cadherin repression and suppressed cell motility/invasion without affecting proliferation [4] [2]. | - T-3775440 disrupted LSD1 interactions with INSM1/GFI1B, inhibited neuroendocrine gene expression, and blocked SCLC proliferation [6]. | | Considerations | May not fully disrupt non-catalytic, scaffolding functions of LSD1 [5] [8]. | Directly targets the oncogenic transcription factor complex. | Potent and sustained effect; mechanism may involve both catalytic inhibition and PPI disruption [6]. |

Key Experimental Models & Clinical Context

To build your comparison guide, it is helpful to understand the experimental models and clinical landscape where these mechanisms are studied.

  • Key Experimental Protocols: Foundational insights were gained from:

    • Chromatin Immunoprecipitation (ChIP): Used to demonstrate that Snail1 recruits LSD1 to the E-cadherin promoter, leading to reduced H3K4me2 levels [3].
    • Cell Invasion/Motility Assays: Showed that both TCP (Parnate) and the TAT-SNAG peptide could inhibit cancer cell invasion without affecting cell proliferation [4] [2].
    • Co-immunoprecipitation (Co-IP): Confirmed that inhibitors like T-3775440 successfully disrupt the physical interaction between LSD1 and SNAG-domain partners like INSM1 [6].
  • Clinical Trial Status: Several LSD1 inhibitors have progressed to clinical trials.

    • Tranylcypromine (TCP) derivatives like ORY-1001 and GSK-2879552 have been evaluated for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) [5].
    • GSK-2879552 development in SCLC and AML was terminated due to efficacy and safety concerns in relapsed/refractory patients, highlighting the challenges in this field [5].
    • Research indicates that cancer cell state matters; SCLC cells with a neuroendocrine profile are sensitive to LSD1 inhibition, while those with a mesenchymal-like state are intrinsically resistant [8].

Interpretation and Future Directions

While a direct, head-to-head comparison of this compound with other compounds on SNAG domain disruption is not available, the evidence suggests that the most effective anti-tumor activity, particularly in certain blood cancers and SCLC, may come from inhibitors that effectively disrupt the LSD1-SNAG domain protein-protein interaction, sometimes independent of their effect on catalytic activity [6] [9].

Future research should focus on:

  • Direct Comparative Studies: Designing experiments that test multiple inhibitor classes in the same model system to directly compare their potency in disrupting the LSD1-SNAG complex.
  • Biomarker Development: Identifying reliable biomarkers to predict which tumors rely on this pathway and will be most sensitive to its inhibition [8].
  • Combination Therapies: Exploring rational drug combinations, for instance, with mTORC1 inhibition [9] or immunotherapy [10], to overcome intrinsic and acquired resistance.

References

×

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

216.162648646 g/mol

Monoisotopic Mass

216.162648646 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Wikipedia

GSK-LSD1

Dates

Last modified: 08-15-2023
1. Biochim Biophys Acta. 2017 Dec;1864(12):2428-2437. doi:
10.1016/j.bbamcr.2017.08.005. Epub 2017 Aug 8.

Inhibition of H3K4 demethylation induces autophagy in cancer cell lines.

Wang Z(1), Long QY(1), Chen L(1), Fan JD(2), Wang ZN(2), Li LY(3), Wu M(4), Chen
X(5).

Author information:
(1)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China.
(2)Hubei Key Laboratory of Cell Homeostasis, China; Department of Biochemistry
and Molecular Biology, China.
(3)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China. Electronic address: lilianyun@whu.edu.cn.
(4)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China. Electronic address: wumin@whu.edu.cn.
(5)Hubei Key Laboratory of Cell Homeostasis, China; Department of Genetics,
College of Life Sciences, Wuhan University, Wuhan, Hubei 430072, China.
Electronic address: xfchen@whu.edu.cn.

Epigenetic factors and related small molecules have emerged to be strongly
involved in autophagy process. Here we report that 2-PCPA and GSK-LSD1, two
inhibitors of histone H3K4 demethylase KDM1A/LSD1, induce autophagy in multiple
mammalian cell lines. The two small molecules induce accumulation of LC3II,
formation of autophagosome and autolysosome, and SQSTM1/p62 degradation. 2-PCPA
treatment inhibits cell proliferation through cell cycle arrest but does not
inducing cell death. Exogenous expression of KDM1A/LSD1 impaired the autophagic
phenotypes triggered by 2-PCPA. The autophagy induced by 2-PCPA requires LC3-II
processing machinery. But depletion of BECN1 and ULK1 with siRNA did not affect
the LC3-II accumulation triggered by 2-PCPA. 2-PCPA treatment induces the change
of global gene expression program, including a series of autophagy-related genes,
such as SQSTM1/p62. Taken together, our data indicate that KDM1A/LSD1 inhibitors
induce autophagy through affecting the expression of autophagy-related genes and
in a BECN1-independent manner.



2. Oncotarget. 2017 Jul 27;8(43):73372-73386. doi: 10.18632/oncotarget.19637.
eCollection 2017 Sep 26.

Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis.

Alsaqer SF(1), Tashkandi MM(1), Kartha VK(2)(3), Yang YT(1), Alkheriji Y(1),
Salama A(4), Varelas X(5), Kukuruzinska M(1), Monti S(2)(3), Bais MV(1).

Author information:
(1)Department of Molecular and Cell Biology, Boston University Henry M. Goldman
School of Dental Medicine, Boston, MA, USA.
(2)Bioinformatics Program, Boston University, Boston, MA, USA.
(3)Section of Computational Biomedicine, Boston University School of Medicine,
Boston, MA, USA.
(4)Department of Oral and Maxillofacial Surgery, Boston University Henry M.
Goldman School of Dental Medicine, Boston, MA, USA.
(5)Department of Biochemistry, Boston University School of Medicine, Boston, MA,
USA.

Lysine-specific demethylase 1 (LSD1) is a nuclear histone demethylase and a
member of the amine oxidase (AO) family. LSD1 is a flavin-containing AO that
specifically catalyzes the demethylation of mono- and di-methylated histone H3
lysine 4 through an FAD-dependent oxidative reaction. LSD1 is inappropriately
upregulated in lung, liver, brain and esophageal cancers, where it promotes
cancer initiation, progression, and metastasis. However, unlike other
lysine-specific demethylases, the role and specific targets of LSD1 in oral
squamous cell carcinoma (OSCC) pathogenesis remain unknown. We show that LSD1
protein expression was increased in malignant OSCC tissues in a clinical tissue
microarray, and its expression correlated with progressive tumor stages. In an
orthotopic oral cancer mouse model, LSD1 overexpression in aggressive HSC-3 cells
promoted metastasis whereas knockdown of LSD1 inhibited tumor spread, suggesting
that LSD1 is a key regulator of OSCC metastasis. Pharmacological inhibition of
LSD1 using a specific small molecule inhibitor, GSK-LSD1, down-regulated EGF
signaling pathway. Further, GSK-LSD1 attenuates CTGF/CCN2, MMP13, LOXL4 and
vimentin expression but increased E-cadherin expression in pre-existing,
patient-derived tonsillar OSCC xenografts. Similarly, GSK-LSD1 inhibited
proliferation and CTGF expression in mesenchymal cells, including myoepithelial
cells and osteosarcoma cells. In addition, gene set enrichment analysis revealed
that GSK-LSD1 increased p53 expression and apoptosis while inhibiting c-myc,
β-catenin and YAP-induced oncogenic transcriptional networks. These data reveal
that aberrant LSD1 activation regulates key OSCC microenvironment and EMT
promoting factors, including CTGF, LOXL4 and MMP13.

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